molecular formula C11H16N2O B2806389 1,3-Bis(2-methylbut-3-yn-2-yl)urea CAS No. 63989-51-5

1,3-Bis(2-methylbut-3-yn-2-yl)urea

Cat. No.: B2806389
CAS No.: 63989-51-5
M. Wt: 192.262
InChI Key: GTRPTFVWYBDBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(2-methylbut-3-yn-2-yl)urea (CAS 63989-51-5) is a symmetrically substituted propargylic urea that serves as a versatile building block in organic synthesis and materials science research. This compound features a urea functional group, a cornerstone in medicinal chemistry and drug discovery due to its ability to form stable, directional hydrogen bonds with biological targets . The molecule is characterized by the presence of two terminal alkyne groups, provided by the 2-methylbut-3-yn-2-ol moieties, which act as a protected and easier-to-handle form of acetylene gas . Its molecular formula is C11H16N2O and it has a molecular weight of 192.26 g/mol . In research, this compound is primarily valued for its role as a precursor in the synthesis of nitrogen-containing heterocycles. Propargylic ureas like this one are known to undergo transition metal-catalyzed or base-promoted cyclization reactions to form valuable structures such as imidazolidin-2-ones and imidazol-2-ones . These heterocyclic cores are prevalent in many pharmacologically active molecules, making this compound a useful intermediate in medicinal chemistry explorations. Furthermore, the two terminal alkyne groups make it a potential monomer for polymerization reactions, including azide-alkyne cycloadditions (Click Chemistry), to create triazole-containing polymers with potential applications in developing smart materials and supramolecular structures . The compound is related to its monosubstituted analogue, (2-methylbut-3-yn-2-yl)urea (CAS 32957-01-0), which is a simpler model for studying the reactivity of the propargylic urea scaffold . Researchers utilize this compound as a key synthon for constructing complex molecular architectures, leveraging the distinct reactivity of both the urea and alkyne functionalities within a single molecule. This product is intended for research purposes only and is not designed for human or veterinary therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(2-methylbut-3-yn-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-7-10(3,4)12-9(14)13-11(5,6)8-2/h1-2H,3-6H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRPTFVWYBDBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)NC(=O)NC(C)(C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 1,3-Bis(2-methylbut-3-yn-2-yl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for the novel compound 1,3-Bis(2-methylbut-3-yn-2-yl)urea. Due to the absence of published experimental data for this specific molecule, this document outlines a detailed, scientifically grounded protocol for its synthesis and offers predicted spectroscopic characteristics based on established principles and data from analogous compounds. This information is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of alkynyl ureas.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from standard chemical shift values, infrared spectroscopy correlation tables, and mass spectrometry fragmentation patterns, considering the known data for the precursor 2-methylbut-3-yn-2-ol and general values for symmetrically disubstituted ureas.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.5 - 6.0Singlet (broad)2HN-H (Urea)
~2.1Singlet2HC≡C-H
~1.6Singlet12HC(CH₃)₂

Solvent: CDCl₃. The chemical shift of the N-H protons can vary depending on concentration and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~155C=O (Urea)
~85≡C-H
~70C≡
~55C(CH₃)₂
~28CH₃

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, sharp≡C-H stretch
~3250Strong, broadN-H stretch
~2100Medium, sharpC≡C stretch
~1640StrongC=O stretch (Amide I)
~1570MediumN-H bend (Amide II)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
220.16[M]⁺ (Molecular Ion)
138.10[M - C₅H₆N]⁺
83.06[C₅H₇N]⁺
68.06[C₄H₄O]⁺ or [C₅H₈]⁺

Method: Electron Ionization (EI)

Experimental Protocols

The following is a detailed, two-step experimental protocol for the synthesis of this compound. This proposed synthesis proceeds through the formation of the key intermediate, 2-amino-2-methylbut-3-yne, from the commercially available 2-methylbut-3-yn-2-ol, followed by a urea formation reaction.

Step 1: Synthesis of 2-amino-2-methylbut-3-yne (via a modified Ritter Reaction)

Materials:

  • 2-methylbut-3-yn-2-ol

  • Acetonitrile

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide (pellets)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Ice bath

Procedure:

  • To a stirred solution of 2-methylbut-3-yn-2-ol (1.0 eq) in acetonitrile (5.0 eq), cooled in an ice bath, slowly add concentrated sulfuric acid (1.5 eq).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and basify to a pH > 12 by the slow addition of solid sodium hydroxide pellets, while maintaining the temperature below 20 °C with an ice bath.

  • The resulting N-(2-methylbut-3-yn-2-yl)acetamide is then hydrolyzed by heating the basic aqueous mixture to reflux for 4-6 hours.

  • After cooling to room temperature, the aqueous mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-amino-2-methylbut-3-yne.

  • Purification can be achieved by distillation under reduced pressure.

Step 2: Synthesis of this compound

Materials:

  • 2-amino-2-methylbut-3-yne (from Step 1)

  • Triphosgene or Carbonyldiimidazole (CDI)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 2-amino-2-methylbut-3-yne (2.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of triphosgene (1.0 eq) or carbonyldiimidazole (CDI) (1.0 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Diagram 1: Synthetic Workflow for this compound

SynthesisWorkflow cluster_step1 Step 1: Amine Synthesis (Ritter Reaction) cluster_step2 Step 2: Urea Formation Start 2-Methylbut-3-yn-2-ol Reagents1 1. Acetonitrile, H₂SO₄ 2. NaOH, H₂O, Δ Start->Reagents1 Reaction Intermediate 2-Amino-2-methylbut-3-yne Reagents1->Intermediate Formation Reagents2 Triphosgene or CDI, Et₃N, DCM Intermediate->Reagents2 Reaction FinalProduct This compound Reagents2->FinalProduct Formation

Caption: Proposed two-step synthesis of the target urea from 2-methylbut-3-yn-2-ol.

The Unexplored Potential of 1,3-Bis(2-methylbut-3-yn-2-yl)urea: A Technical Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive review of scientific literature and patent databases reveals no specific studies detailing the biological activity of 1,3-Bis(2-methylbut-3-yn-2-yl)urea. This technical guide, therefore, provides an in-depth analysis of the known biological activities of structurally related urea derivatives to infer the potential therapeutic applications and guide future research on this novel compound.

Introduction: The Versatility of the Urea Scaffold

The urea functional group is a cornerstone in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with biological targets.[1] This characteristic has led to the development of a multitude of urea-containing drugs with a wide array of therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory agents.[2][3][4] The structural versatility of the urea moiety allows for the synthesis of diverse derivatives with fine-tuned pharmacological profiles.[1] This guide will explore the established biological activities of urea derivatives, with a particular focus on those bearing alkyl and alkynyl functionalities, to build a predictive framework for the biological potential of this compound.

Potential Biological Activities of Alkyl and Alkynyl Urea Derivatives

Based on the existing literature for structurally similar compounds, this compound may exhibit a range of biological activities, primarily in the realms of oncology and infectious diseases.

Anticancer Activity

Urea derivatives are a well-established class of anticancer agents.[5][6] Many approved cancer therapies, such as sorafenib and regorafenib, feature a diarylurea scaffold and function as kinase inhibitors.[7] While this compound is a dialkyl derivative, the presence of the alkynyl groups introduces rigidity and unique electronic properties that could confer potent antiproliferative effects.

Aryl urea derivatives have been shown to target various components of cancer cell signaling pathways, including receptor tyrosine kinases (RTKs), Raf kinases, and protein tyrosine kinases (PTKs).[5] The symmetrical nature of some active urea-based anticancer compounds appears to be crucial for their activity.[7]

Table 1: Representative Anticancer Activity of Urea Derivatives

Compound ClassTarget Cell Line(s)Reported Activity (IC50/GI50)Reference
DiarylureasVarious cancer cell linesVaries (nM to µM range)[4]
N-aryl-N'-cyclopropyl ureaVEGFR-2Sub-micromolar activity[7]
3-amino-isoxazole urea derivativec-Raf kinase1.1 µM[7]
Carnosic acid urea derivativesHCT116, SW480, SW620, Caco-2, A375, MiaPaca-2Varies (µM range)[8]
Antimicrobial Activity

Urea derivatives have also demonstrated significant potential as antimicrobial agents.[9] The inclusion of lipophilic groups, such as the tertiary butyl groups in this compound, could enhance membrane permeability and contribute to antibacterial or antifungal effects. Studies on alkynyl diphenylurea scaffolds have revealed promising antibacterial activity against clinically relevant bacteria, including MRSA.[10]

Table 2: Representative Antimicrobial Activity of Urea Derivatives

Compound ClassTarget Organism(s)Reported Activity (MIC)Reference
Alkynyl diphenylurea derivativesMRSA USA300, Clostridioides difficile, Escherichia coli0.5 to >64 µg/mL[10]
N-alkyl substituted ureasGram-positive and Gram-negative bacteria, fungiVaries[3]
(Thio)Urea benzothiazole derivativesStaphylococcus aureusVaries[11]
Adamantyl urea adductsAcinetobacter baumanniiHigh growth inhibition (94.5%)[9]

Postulated Mechanisms of Action

The biological activity of urea derivatives is often attributed to their ability to interact with specific protein targets. The following section outlines potential signaling pathways and molecular interactions that could be relevant for this compound.

Kinase Inhibition in Cancer

A primary mechanism for the anticancer activity of many urea derivatives is the inhibition of protein kinases, which are crucial for cell growth, proliferation, and survival.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Urea_Derivative This compound (Hypothetical Target) Urea_Derivative->RAF Inhibits (Postulated) Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Postulated inhibition of the MAPK/ERK signaling pathway by this compound.

Disruption of Microbial Cell Processes

The antimicrobial action of urea derivatives can involve various mechanisms, including the inhibition of essential enzymes or disruption of the cell membrane. The lipophilic nature of the tertiary butyl groups in the target compound could facilitate its insertion into the bacterial cell membrane, leading to altered permeability and cell death.

Antimicrobial_Workflow Compound This compound Membrane Bacterial Cell Membrane Compound->Membrane Interacts with Enzyme Essential Bacterial Enzyme Compound->Enzyme Binds to Disruption Membrane Disruption (Loss of Integrity) Membrane->Disruption Inhibition Enzyme Inhibition (Metabolic Block) Enzyme->Inhibition Cell_Death Bacterial Cell Death Disruption->Cell_Death Inhibition->Cell_Death

Caption: Hypothetical mechanisms of antimicrobial action for this compound.

Recommended Experimental Protocols for Future Investigation

To elucidate the biological activity of this compound, a systematic experimental approach is recommended.

In Vitro Antiproliferative Assay

Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT116, A549) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of this compound for 48-72 hours.

  • Viability Assessment: Use a standard cell viability assay, such as the MTT or PrestoBlue assay, to quantify cell proliferation.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Antiproliferative_Assay_Workflow A Cancer Cell Culture B Seeding in 96-well plates A->B C Treatment with Compound (Serial Dilutions) B->C D Incubation (48-72h) C->D E MTT/PrestoBlue Assay D->E F Absorbance Reading E->F G IC50 Calculation F->G

Caption: Workflow for in vitro antiproliferative activity assessment.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Culture: Grow bacterial or fungal strains in appropriate broth media.

  • Compound Preparation: Prepare serial dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

While no direct biological data exists for this compound, the extensive research on related urea derivatives strongly suggests its potential as a bioactive molecule, particularly in the fields of oncology and microbiology. The presence of two tertiary acetylenic groups represents a novel structural feature within this class of compounds and warrants a thorough investigation.

Future research should focus on the synthesis and subsequent in vitro screening of this compound against a panel of cancer cell lines and microbial pathogens. Positive hits should be followed by more detailed mechanistic studies, including kinase inhibition assays and membrane disruption studies. The exploration of this and other novel dialkynyl urea derivatives could lead to the discovery of a new generation of therapeutic agents.

References

Analysis of 1,3-Bis(2-methylbut-3-yn-2-yl)urea: A Technical Guide to Synthesis and Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, the specific crystal structure of 1,3-Bis(2-methylbut-3-yn-2-yl)urea has not been publicly reported. Therefore, this guide provides a comprehensive overview of the probable synthetic route and a generalized protocol for its characterization and crystal structure analysis, based on established methodologies for similar disubstituted ureas. Illustrative crystallographic data for a related compound is presented for educational purposes.

Introduction

Urea derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and forming predictable hydrogen-bonding patterns crucial for crystal engineering. The target molecule, this compound, incorporates two sterically demanding tertiary alcohol-derived alkynyl groups. This unique structure is of interest for its potential to form robust hydrogen-bonded networks and for its possible applications in drug design, where the alkynyl moiety can serve as a versatile functional group for further modification.

This technical guide outlines the probable synthetic pathway for this compound and details the standard experimental procedures required for its single-crystal X-ray diffraction analysis.

Synthesis and Characterization

The synthesis of symmetrically disubstituted ureas can be achieved through several reliable methods. For the title compound, a likely approach involves the reaction of 2-methylbut-3-yn-2-amine with a carbonyl source.

Proposed Synthetic Protocol

A common and effective method for the synthesis of 1,3-disubstituted ureas is the reaction of an amine with phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI). An alternative route involves the reaction of an isocyanate with an amine. Given the starting material 2-methylbut-3-yn-2-ol, a plausible multi-step synthesis is outlined below.

Step 1: Synthesis of 2-amino-2-methylbut-3-yne. This step can be challenging and may require specialized methods such as a Ritter reaction on 2-methylbut-3-yn-2-ol followed by hydrolysis, or a direct amination protocol.

Step 2: Synthesis of this compound. Once the amine is obtained, it can be reacted with a carbonyl source. The use of carbonyldiimidazole (CDI) is often preferred as it is safer than phosgene and generally gives high yields.

  • Materials: 2-amino-2-methylbut-3-yne, Carbonyldiimidazole (CDI), dry Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of 2-amino-2-methylbut-3-yne (2.0 equivalents) in dry THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of CDI (1.0 equivalent) in dry THF dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

The synthesized compound would be characterized by standard spectroscopic methods to confirm its identity and purity.

Technique Expected Observations
¹H NMR Resonances corresponding to the methyl protons, the acetylenic proton, and the N-H protons of the urea linkage. The integration of these signals would confirm the stoichiometry of the molecule.
¹³C NMR Signals for the quaternary carbons, methyl carbons, the acetylenic carbons, and the carbonyl carbon of the urea group.
FT-IR Characteristic absorption bands for the N-H stretching (around 3300 cm⁻¹), C≡C-H stretching (around 3300 cm⁻¹), C≡C stretching (around 2100 cm⁻¹), and the C=O stretching of the urea (the "urea band I," around 1650 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of C₁₃H₁₈N₂O.

Crystal Structure Analysis

To date, the crystal structure of this compound has not been reported. The following sections describe the general methodology for obtaining and analyzing its crystal structure.

Crystallization Protocol

Single crystals suitable for X-ray diffraction can be grown by various methods.

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) is left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

X-ray Diffraction Data Collection and Structure Refinement
  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a constant low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Illustrative Crystallographic Data for a Disubstituted Urea

The following table presents crystallographic data for a known disubstituted urea, 1,3-diphenylurea , to exemplify the type of information obtained from a single-crystal X-ray diffraction study. This data is for illustrative purposes only and does not represent the title compound.

Parameter 1,3-diphenylurea
Chemical Formula C₁₃H₁₂N₂O
Formula Weight 212.25
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 9.118(3)
b (Å) 10.558(2)
c (Å) 11.780(3)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1133.9(5)
Z 4
Calculated Density (g/cm³) 1.243
Absorption Coefficient (mm⁻¹) 0.082
F(000) 448
Crystal Size (mm³) 0.30 x 0.25 x 0.20
Theta range for data collection (°) 2.33 to 25.00
Reflections collected 2245
Independent reflections 1989 [R(int) = 0.0211]
Final R indices [I>2sigma(I)] R1 = 0.0388, wR2 = 0.0968
R indices (all data) R1 = 0.0487, wR2 = 0.1035

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and crystal structure analysis of a novel urea compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (2-amino-2-methylbut-3-yne, CDI) Reaction Reaction in Dry THF Start->Reaction 1. Mix Workup Solvent Removal & Crude Product Isolation Reaction->Workup 2. Stir Purification Column Chromatography Workup->Purification 3. Purify Product Pure this compound Purification->Product 4. Isolate NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR FTIR FT-IR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS

Caption: Synthetic workflow for this compound.

Crystal_Structure_Analysis_Workflow cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination PureCompound Pure Compound Crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) PureCompound->Crystallization SingleCrystal Single Crystal Selection Crystallization->SingleCrystal DataCollection Data Collection (Diffractometer) SingleCrystal->DataCollection DataProcessing Data Processing (Unit Cell, Space Group) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement FinalStructure Final Crystal Structure & CIF File StructureRefinement->FinalStructure

In-depth Technical Guide: Solubility and Stability of 1,3-Bis(2-methylbut-3-yn-2-yl)urea

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific data regarding the solubility and stability of 1,3-Bis(2-methylbut-3-yn-2-yl)urea. While information exists for structurally related urea derivatives and the precursor molecule, 2-methylbut-3-yn-2-ol, these data points do not allow for a direct and accurate assessment of the target compound's physicochemical properties.

This guide, therefore, serves to highlight the current knowledge gap for researchers, scientists, and drug development professionals interested in this specific molecule. The absence of empirical data necessitates that any research or development involving this compound would require initial, fundamental characterization of its solubility and stability profiles.

Current State of Knowledge

Our extensive search did not yield any published studies, technical data sheets, or patent literature containing quantitative solubility data for this compound in common organic or aqueous solvents. Similarly, there is no available information on its stability under varying conditions of pH, temperature, and light exposure.

While general principles of organic chemistry can provide some theoretical estimations, these are not a substitute for empirical data. The presence of two tertiary alcohol functionalities and a central urea moiety suggests potential for hydrogen bonding, which would influence its solubility in polar solvents. The alkyne groups introduce a degree of lipophilicity. However, the interplay of these functional groups makes its solubility profile difficult to predict without experimental validation.

Proposed Experimental Protocols for Characterization

To address the current lack of data, the following standard experimental protocols are recommended for determining the solubility and stability of this compound.

Solubility Determination

A common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .

Experimental Workflow: Shake-Flask Solubility Assay

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess amount of This compound B Add to a known volume of solvent (e.g., water, ethanol, DMSO) A->B C Agitate at a constant temperature (e.g., 25°C, 37°C) for a defined period (e.g., 24-48 hours) B->C D Filter the suspension to remove undissolved solid C->D E Quantify the concentration of the dissolved compound in the filtrate (e.g., via HPLC-UV) D->E

Caption: Workflow for solubility determination using the shake-flask method.

Table 1: Proposed Solvents for Solubility Screening

Solvent ClassExamplesRationale
Aqueous Water, Phosphate Buffered Saline (PBS) pH 7.4To determine solubility in biological relevant media.
Polar Protic Ethanol, Methanol, IsopropanolCommon solvents in pharmaceutical formulations and organic synthesis.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)Strong organic solvents often used for stock solutions.
Nonpolar Dichloromethane (DCM), Ethyl AcetateTo assess solubility in less polar environments.
Stability Assessment

A comprehensive stability study should evaluate the degradation of the compound under various stress conditions.

Experimental Workflow: Forced Degradation Study

G cluster_setup Stress Condition Setup cluster_conditions Incubation cluster_analysis Analysis A Prepare solutions of This compound in a suitable solvent B Aliquot into separate containers for each stress condition A->B C Acidic (e.g., 0.1 N HCl) B->C D Basic (e.g., 0.1 N NaOH) B->D E Oxidative (e.g., 3% H2O2) B->E F Thermal (e.g., 60°C) B->F G Photolytic (e.g., UV/Vis light exposure) B->G H Withdraw samples at defined time points C->H D->H E->H F->H G->H I Analyze by a stability-indicating method (e.g., HPLC) to quantify the parent compound and detect degradation products H->I

Caption: Workflow for a forced degradation stability study.

Table 2: Recommended Conditions for Stability Testing

ConditionStressorPurpose
pH Acidic (pH 1-3), Neutral (pH 7), Basic (pH 9-11)To assess susceptibility to acid and base-catalyzed hydrolysis.
Temperature Elevated temperatures (e.g., 40°C, 60°C, 80°C)To evaluate thermal stability and predict degradation at lower temperatures.
Oxidation Hydrogen peroxide solution (e.g., 3%)To determine susceptibility to oxidative degradation.
Light Exposure to UV and visible lightTo assess photostability.

Conclusion and Future Directions

The current lack of publicly available data on the solubility and stability of this compound presents a significant hurdle for its potential application in research and drug development. The experimental protocols outlined in this guide provide a clear roadmap for the necessary characterization of this compound.

It is strongly recommended that any future work involving this molecule begins with a thorough investigation of these fundamental physicochemical properties. The resulting data would be invaluable to the scientific community and would enable a more informed assessment of its potential as a scaffold in medicinal chemistry or other applications. The generation and publication of this data are crucial next steps to unlock the potential of this compound.

A Theoretical Exploration into the Synthesis of 1,3-Bis(2-methylbut-3-yn-2-yl)urea

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a thorough review of scientific literature and chemical databases reveals no specific information regarding the discovery, history, or established synthesis of 1,3-Bis(2-methylbut-3-yn-2-yl)urea. This document, therefore, presents a hypothetical, yet scientifically grounded, technical guide for its potential synthesis. The proposed methodologies are based on well-established principles of organic chemistry and analogous reactions reported in the literature. All experimental protocols are illustrative and would require optimization and rigorous safety assessment prior to implementation.

Introduction

1,3-Disubstituted ureas are a class of organic compounds with significant interest in medicinal chemistry and materials science. While the specific compound this compound is not described in the available literature, its structure, featuring two tertiary propargyl groups, suggests potential applications stemming from the unique steric and electronic properties of the acetylene functionality. This guide outlines a plausible two-stage synthetic pathway commencing from the readily available starting material, 2-methylbut-3-yn-2-ol.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process:

  • Stage 1: Synthesis of the Key Intermediate, 2-Amino-2-methylbut-3-yne. This involves the conversion of the tertiary alcohol, 2-methylbut-3-yn-2-ol, into the corresponding primary amine. The Ritter reaction is a suitable method for this transformation, proceeding via a stable tertiary carbocation intermediate.

  • Stage 2: Synthesis of this compound. The target symmetrical urea can then be synthesized from the primary amine intermediate. A common and effective method for this is the reaction with a phosgene equivalent, such as 1,1'-carbonyldiimidazole (CDI), which is safer to handle than phosgene gas.

The overall proposed workflow is depicted in the following diagram:

G cluster_0 Stage 1: Amine Synthesis cluster_1 Stage 2: Urea Synthesis A 2-Methylbut-3-yn-2-ol B N-(2-methylbut-3-yn-2-yl)acetamide A->B  Ritter Reaction (H2SO4, CH3CN) C 2-Amino-2-methylbut-3-yne B->C  Hydrolysis (aq. HCl, heat) D This compound C->D  Urea Formation (2 eq. Amine, 1 eq. CDI)

Figure 1: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocols

3.1 Stage 1: Synthesis of 2-Amino-2-methylbut-3-yne

3.1.1 Step 1: Ritter Reaction to form N-(2-methylbut-3-yn-2-yl)acetamide

The Ritter reaction is an effective method for converting tertiary alcohols into N-alkyl amides.[1][2]

  • Materials: 2-methylbut-3-yn-2-ol, acetonitrile (CH₃CN), concentrated sulfuric acid (H₂SO₄), diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred solution of 2-methylbut-3-yn-2-ol (1.0 eq) in excess acetonitrile (10-20 eq, acting as both reactant and solvent) in a flask cooled in an ice bath (0 °C), slowly add concentrated sulfuric acid (2.0 eq).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-methylbut-3-yn-2-yl)acetamide.

    • Purify the crude product by column chromatography or recrystallization.

3.1.2 Step 2: Hydrolysis of N-(2-methylbut-3-yn-2-yl)acetamide

  • Materials: N-(2-methylbut-3-yn-2-yl)acetamide, hydrochloric acid (6 M), sodium hydroxide solution (10 M), diethyl ether, anhydrous potassium carbonate.

  • Procedure:

    • Suspend the N-(2-methylbut-3-yn-2-yl)acetamide (1.0 eq) in 6 M hydrochloric acid.

    • Heat the mixture to reflux for 4-8 hours, monitoring the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully basify the solution by the slow addition of 10 M sodium hydroxide solution until a pH > 12 is achieved.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous potassium carbonate, filter, and carefully remove the solvent under reduced pressure (note: the product amine is likely volatile) to yield 2-amino-2-methylbut-3-yne.

3.2 Stage 2: Synthesis of this compound

The reaction of a primary amine with 1,1'-carbonyldiimidazole (CDI) is a standard and safe method for the synthesis of symmetrical ureas.

  • Materials: 2-amino-2-methylbut-3-yne, 1,1'-carbonyldiimidazole (CDI), anhydrous tetrahydrofuran (THF), water, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 2-amino-2-methylbut-3-yne (2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add a solution of CDI (1.0 eq) in anhydrous THF dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the addition of water.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation

As this is a theoretical guide, no experimental quantitative data can be provided. A summary of the proposed reaction conditions is presented in the table below.

Stage Reaction Key Reagents Proposed Conditions Product
1ARitter Reaction2-methylbut-3-yn-2-ol, CH₃CN, H₂SO₄0 °C to room temp, 12-24 hN-(2-methylbut-3-yn-2-yl)acetamide
1BAmide HydrolysisN-(2-methylbut-3-yn-2-yl)acetamide, aq. HClReflux, 4-8 h2-Amino-2-methylbut-3-yne
2Urea Formation2-Amino-2-methylbut-3-yne, CDIAnhydrous THF, room temp, 12-24 hThis compound

Table 1: Summary of Proposed Synthetic Steps and Conditions.

Signaling Pathways and Biological Activity

There is no information available regarding the biological activity or any associated signaling pathways for this compound. Extensive biological screening would be required to determine its pharmacological profile.

Conclusion

This technical guide provides a hypothetical but plausible pathway for the synthesis of the novel compound this compound. The proposed route utilizes well-established chemical transformations and starts from a commercially available precursor. It is intended to serve as a foundational resource for researchers and drug development professionals who may have an interest in synthesizing and exploring the properties of this and related alkynyl-substituted ureas. All proposed experimental work should be conducted with appropriate safety precautions and would require optimization of reaction conditions.

References

An In-Depth Technical Guide on 1,3-Disubstituted Urea Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis of 1,3-Disubstituted Ureas

The synthesis of symmetrical 1,3-disubstituted ureas can be achieved through several established methods. A common and straightforward approach involves the reaction of a primary amine with a phosgene equivalent, such as triphosgene, to form an isocyanate intermediate in situ. This isocyanate then reacts with a second equivalent of the amine to yield the desired symmetrical urea.

For the specific synthesis of 1,3-bis(2-methylbut-3-yn-2-yl)urea, the starting material would be 2-methyl-3-butyn-2-amine.

General Experimental Protocol for the Synthesis of Symmetrical 1,3-Dialkyl Ureas:

  • Reaction Setup: A solution of the primary amine (e.g., 2-methyl-3-butyn-2-amine) in a suitable aprotic solvent (e.g., dichloromethane or toluene) is prepared in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). The solution is typically cooled in an ice bath.

  • Isocyanate Formation: A solution of triphosgene in the same solvent is added dropwise to the cooled amine solution. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is often added to neutralize the hydrochloric acid generated during the reaction. The reaction is monitored for the formation of the isocyanate intermediate.

  • Urea Formation: After the formation of the isocyanate is complete, a second equivalent of the primary amine is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine to remove any remaining base and salts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the pure 1,3-disubstituted urea.

The following diagram illustrates a generalized workflow for the synthesis and characterization of such compounds.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Amine 2-Methyl-3-butyn-2-amine Reaction Reaction Mixture Amine->Reaction Triphosgene Triphosgene Triphosgene->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Structure Elucidation (NMR, MS, IR) Purification->Characterization BioActivity Biological Activity Screening Characterization->BioActivity

General workflow for synthesis and evaluation.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been found, the broader class of urea derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities, particularly as anticancer agents. Many urea-containing drugs, such as Sorafenib and Lenvatinib, function as kinase inhibitors. These drugs target signaling pathways that are often dysregulated in cancer, such as the Raf/MEK/ERK pathway, which is crucial for cell proliferation and survival.

The alkynyl groups in the target compound are interesting functionalities. Terminal alkynes can participate in various biological interactions and are often used as bioorthogonal handles in chemical biology. The bulky tertiary alkyl groups adjacent to the urea nitrogen atoms may influence the molecule's conformation and its ability to fit into the binding pockets of target proteins.

A hypothetical signaling pathway that could be targeted by such a urea derivative, based on the known mechanisms of other urea-based kinase inhibitors, is depicted below.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation UreaAnalog 1,3-Dialkynylurea Analog UreaAnalog->RAF Inhibition

Hypothetical inhibition of the RAF/MEK/ERK pathway.

Quantitative Data Presentation

Due to the absence of specific experimental data for this compound and its direct analogs in the searched literature, a table of quantitative data (e.g., IC50 values) cannot be provided at this time. For drug development professionals, it would be imperative to synthesize this compound and its derivatives and then screen them against a panel of relevant biological targets, such as various kinases or cancer cell lines, to generate such data.

Conclusion

The scaffold of 1,3-disubstituted ureas continues to be a fertile ground for the discovery of new therapeutic agents. While the specific compound this compound remains to be explored, the general methodologies for its synthesis are well-established. Based on the activities of other urea derivatives, it is plausible that this compound and its analogs could exhibit interesting biological properties, potentially as kinase inhibitors for cancer therapy. Further research, including synthesis, characterization, and comprehensive biological evaluation, is necessary to elucidate the therapeutic potential of this particular class of compounds. This guide provides a foundational framework for researchers interested in pursuing the investigation of these novel urea derivatives.

Methodological & Application

Application Note and Protocol: Synthesis of 1,3-Bis(2-methylbut-3-yn-2-yl)urea

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-disubstituted ureas are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. This document provides a detailed experimental protocol for the synthesis of 1,3-Bis(2-methylbut-3-yn-2-yl)urea, a symmetrical urea derivative incorporating the 2-methylbut-3-yn-2-yl moiety. The presence of the terminal alkyne groups offers a potential handle for further functionalization via click chemistry or other alkyne-specific reactions, making this compound a versatile building block in drug discovery and development. The following protocol is based on the general principle of reacting a primary amine with urea to form a symmetrical disubstituted urea.[1][2]

Experimental Data

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
2-Methylbut-3-yn-2-amineC₅H₉N83.13Colorless liquidN/A
UreaCH₄N₂O60.06White solid133-135
This compoundC₁₁H₁₆N₂O192.26White to off-white solid(Predicted)

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound in CDCl₃

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment
~5.5 (s, 2H)-NH-
~2.2 (s, 2H)-C≡CH
~1.5 (s, 12H)-C(CH₃)₂

Note: The chemical shifts are predicted and should be confirmed by experimental data.

Experimental Protocol

Materials:

  • 2-Methylbut-3-yn-2-amine

  • Urea

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 2-methylbut-3-yn-2-amine (10.0 g, 0.12 mol) and urea (3.6 g, 0.06 mol).

  • Solvent Addition: Add 100 mL of toluene to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any unreacted urea.

    • Wash the filtrate with deionized water (3 x 50 mL) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound as a solid.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups (e.g., C=O, N-H, C≡C-H).

  • Melting Point Analysis: To assess the purity of the compound.

Diagrams

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reactants 2-Methylbut-3-yn-2-amine + Urea in Toluene heating Reflux (110°C, 12-24h) reactants->heating cooling Cool to RT heating->cooling filtration1 Filter cooling->filtration1 washing Wash with H₂O filtration1->washing drying Dry with Na₂SO₄ washing->drying filtration2 Filter drying->filtration2 evaporation Rotary Evaporation filtration2->evaporation recrystallization Recrystallization evaporation->recrystallization analysis Characterization (NMR, MS, IR, MP) recrystallization->analysis

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, should be worn at all times.

  • Toluene is a flammable and toxic solvent; handle with care.

  • 2-Methylbut-3-yn-2-amine is a volatile and potentially flammable liquid.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 1,3-Bis(2-methylbut-3-yn-2-yl)urea in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urea and its derivatives are a cornerstone in medicinal chemistry, integral to the design of numerous therapeutic agents due to their unique chemical properties and ability to form stable hydrogen bonds with biological targets.[1] This document explores the potential applications of a novel symmetric urea derivative, 1,3-Bis(2-methylbut-3-yn-2-yl)urea. While specific research on this compound is not extensively available in the public domain, this document extrapolates its potential therapeutic applications based on the well-established roles of structurally related urea-containing compounds. We provide detailed hypothetical protocols for its synthesis and for screening its biological activity, alongside visualizations of relevant signaling pathways and experimental workflows.

Introduction to Urea Derivatives in Drug Discovery

The urea moiety is a privileged scaffold in drug design, found in a wide array of FDA-approved drugs.[2] Its utility stems from its ability to act as a rigid and planar hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein targets.[1] This has led to the development of urea-containing drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[3] The biological activity of urea derivatives can be finely tuned by modifying the substituents on the nitrogen atoms, which can influence the compound's potency, selectivity, and pharmacokinetic properties.[1]

Synthesis of this compound

The synthesis of symmetrically disubstituted ureas can be achieved through several established methods. A common and effective approach involves the reaction of an amine with a phosgene equivalent, such as triphosgene (bis(trichloromethyl)carbonate), which is a safer alternative to the highly toxic phosgene gas.[1]

Experimental Protocol: Synthesis via Triphosgene

Materials:

  • 2-methylbut-3-yn-2-amine

  • Triphosgene (Bis(trichloromethyl)carbonate)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylbut-3-yn-2-amine (2.2 equivalents) and triethylamine (3.0 equivalents) in anhydrous dichloromethane.

  • Addition of Triphosgene: Cool the solution to 0 °C in an ice bath. Dissolve triphosgene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the amine solution via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Therapeutic Applications and Biological Screening

Given the structural features of this compound, particularly the terminal alkyne groups, it could be explored for a variety of therapeutic applications. The alkyne moieties offer a handle for further functionalization via "click chemistry," potentially for creating bioconjugates or targeted drug delivery systems. Based on the activities of other disubstituted ureas, potential applications include:

  • Anticancer Activity: Many urea derivatives, such as Sorafenib, are potent kinase inhibitors.[4]

  • Antiviral Activity: Some urea-based compounds have shown efficacy as non-nucleoside reverse transcriptase inhibitors in HIV.[4]

  • Antibacterial Activity: Urea derivatives have been investigated for their antibacterial properties.[5]

Experimental Protocol: Kinase Inhibition Assay

This protocol describes a general method to screen for the potential of this compound to inhibit a specific protein kinase.

Materials:

  • This compound (test compound)

  • Known kinase inhibitor (positive control, e.g., Staurosporine)

  • Recombinant protein kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 96-well microplate

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add the kinase, substrate, and kinase assay buffer to each well.

  • Addition of Compounds: Add the diluted test compound, positive control, or DMSO (negative control) to the appropriate wells.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP, which is inversely correlated with kinase activity.

  • Measurement: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the inhibition data against the log of the compound concentration.

Data Presentation

Quantitative data from screening assays should be summarized for clear comparison.

Table 1: Hypothetical Kinase Inhibition Data

CompoundTarget KinaseIC₅₀ (nM)
This compoundKinase A150
This compoundKinase B>10,000
Staurosporine (Positive Control)Kinase A15

Visualizations

Signaling Pathway

Many urea-based anticancer drugs function by inhibiting receptor tyrosine kinases (RTKs), which are crucial components of signaling pathways that regulate cell growth and proliferation.

RTK_Inhibition Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activates Urea_Inhibitor This compound Urea_Inhibitor->Dimerization Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by a Urea Derivative.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and validation of a novel compound.

Screening_Workflow Synthesis Synthesis of This compound Primary_Screening Primary Screening (e.g., Kinase Panel) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Dose_Response->Cell_Based_Assays Cell_Based_Assays->Lead_Optimization

Caption: Workflow for Screening and Validating a Novel Urea Compound.

Conclusion

While this compound is not a widely documented compound, its structure suggests potential for development as a therapeutic agent, leveraging the proven utility of the urea scaffold in medicinal chemistry. The protocols and workflows provided herein offer a foundational framework for its synthesis and biological evaluation. Further research is warranted to explore the specific biological activities of this and related novel urea derivatives.

References

Application Notes and Protocols: 1,3-Bis(2-methylbut-3-yn-2-yl)urea as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Bis(2-methylbut-3-yn-2-yl)urea is a novel, symmetrical building block designed for the modular synthesis of complex molecular architectures. Its unique structure, featuring a central urea moiety flanked by two tertiary propargyl groups, offers a compelling combination of desirable properties for applications in medicinal chemistry and materials science. The urea functional group is a prevalent structural motif in numerous FDA-approved drugs, known for its ability to form stable hydrogen bond interactions with biological targets. The terminal alkyne groups serve as versatile handles for covalent modification, most notably through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

This document provides a theoretical framework and exemplary protocols for the synthesis and application of this compound, highlighting its potential as a rigid, bivalent linker for the construction of sophisticated molecules such as dimeric inhibitors, targeted drug conjugates, and novel polymers.

Data Presentation

Table 1: Proposed Synthesis of this compound
StepReactantsReagent/CatalystSolventTemp. (°C)Time (h)Yield (%)Purity (%)
12-amino-2-methyl-3-butyne (2.2 equiv.)1,1'-Carbonyldiimidazole (CDI) (1.0 equiv.)THF251285>95 (NMR)
Table 2: Exemplary Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
ReactantsCatalyst SystemSolvent SystemTemp. (°C)Time (h)Yield (%)Purity (%)
This compound (1.0 equiv.), Benzyl Azide (2.5 equiv.)CuSO₄·5H₂O (0.1 equiv.), Sodium Ascorbate (0.2 equiv.)t-BuOH/H₂O (1:1)25892>98 (LCMS)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a proposed synthesis from the precursor 2-amino-2-methyl-3-butyne using 1,1'-carbonyldiimidazole (CDI) as a safe alternative to phosgene.

Materials:

  • 2-amino-2-methyl-3-butyne

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add 1,1'-carbonyldiimidazole (1.0 equivalent).

  • Dissolve the CDI in anhydrous THF (approximately 10 mL per gram of CDI).

  • In a separate flask, dissolve 2-amino-2-methyl-3-butyne (2.2 equivalents) in anhydrous THF.

  • Slowly add the solution of the amine to the stirring solution of CDI at room temperature over a period of 30 minutes.

  • Allow the reaction mixture to stir at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the use of the title compound as a bivalent linker in a model reaction with benzyl azide.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzyl azide (2.5 equivalents) in a 1:1 mixture of t-BuOH and deionized water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in deionized water.

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. A color change is typically observed.

  • Stir the reaction mixture vigorously at room temperature for 8 hours. Monitor the reaction by TLC or LCMS until the starting alkyne is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting bis-triazole product by flash column chromatography or recrystallization to obtain the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization

experimental_workflow cluster_synthesis Protocol 1: Urea Synthesis cluster_click Protocol 2: Click Reaction (CuAAC) amine 2-amino-2-methyl-3-butyne reaction_syn Reaction in THF (12h, 25°C) amine->reaction_syn cdi CDI cdi->reaction_syn workup Aqueous Workup & Purification reaction_syn->workup product This compound workup->product reaction_click Reaction in tBuOH/H2O (8h, 25°C) product->reaction_click Building Block azide Benzyl Azide azide->reaction_click catalyst CuSO4 / Na-Ascorbate catalyst->reaction_click workup_click Extraction & Purification reaction_click->workup_click final_product Bis-Triazole Product workup_click->final_product signaling_pathway Conceptual Bivalent Inhibition cluster_membrane Cell Membrane receptor_a Receptor A pathway_a Signaling Pathway A receptor_a->pathway_a receptor_b Receptor B pathway_b Signaling Pathway B receptor_b->pathway_b linker Urea Linker moiety_a Warhead A moiety_a->receptor_a Binding moiety_a->linker moiety_b Warhead B moiety_b->receptor_b Binding moiety_b->linker block_a Blocked block_b Blocked

Application Note: High-Purity Isolation of 1,3-Bis(2-methylbut-3-yn-2-yl)urea for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 1,3-Bis(2-methylbut-3-yn-2-yl)urea, a novel substituted urea derivative with potential applications in medicinal chemistry and materials science. The protocols outlined below are designed to yield a high-purity compound suitable for downstream applications, including biological screening and materials characterization.

Introduction

Substituted ureas are a significant class of organic compounds with a wide range of biological activities and industrial applications. The purity of these compounds is critical for obtaining reliable and reproducible results in research and development. This compound, with its two reactive alkyne functionalities, presents unique opportunities for further chemical modification and incorporation into larger molecular scaffolds. This application note details two primary methods for its purification: recrystallization and column chromatography.

Data Presentation

The following table summarizes the expected quantitative data from the purification of a synthesized batch of this compound. These values are illustrative and may vary depending on the initial purity of the crude product and the specific conditions of the purification.

ParameterCrude ProductAfter RecrystallizationAfter Column Chromatography
Appearance Off-white to pale yellow solidWhite crystalline solidWhite powder
Purity (by HPLC) ~85%>98%>99%
Yield -80-90%60-75%
Melting Point 145-150 °C152-154 °C153-154 °C

Experimental Protocols

A. Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent or solvent mixture at different temperatures. For this compound, a mixed solvent system is proposed to achieve optimal purification.

Materials and Equipment:

  • Crude this compound

  • Methanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Spatula and weighing balance

  • Ice bath

Protocol:

  • Dissolution: In a fume hood, weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely with gentle heating and stirring. The goal is to create a saturated solution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly filter the hot solution to remove the insoluble materials.

  • Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot methanol to redissolve the precipitate. Allow the flask to cool slowly to room temperature. The slow cooling process is crucial for the formation of pure crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold 1:1 methanol/water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Analysis: Determine the melting point and purity of the recrystallized product and compare it to the crude material.

B. Purification by Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For non-polar to moderately polar compounds like this compound, silica gel is an effective stationary phase.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or petroleum ether) and Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Beakers and round-bottom flasks

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

  • Rotary evaporator

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles or cracks in the packed bed. Allow the excess solvent to drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve a small amount of the crude product in a minimal volume of the eluent (e.g., 10% ethyl acetate in hexane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin the elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate. The optimal solvent gradient should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect the eluent in small fractions.

  • TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying and Analysis: Dry the resulting solid under vacuum and determine its purity and melting point.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification and analysis of a synthesized chemical compound.

Purification_Workflow start Crude Synthesized Product purification_choice Select Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization for solid samples column_chrom Column Chromatography purification_choice->column_chrom for complex mixtures dissolve Dissolve in Minimal Hot Solvent recrystallization->dissolve pack_column Pack Column with Stationary Phase column_chrom->pack_column cool Slow Cooling & Crystallization dissolve->cool filter_dry_recryst Filter and Dry Crystals cool->filter_dry_recryst analysis Purity and Identity Analysis (HPLC, NMR, MS) filter_dry_recryst->analysis load_sample Load Sample pack_column->load_sample elute_collect Elute and Collect Fractions load_sample->elute_collect combine_evaporate Combine Pure Fractions & Evaporate Solvent elute_collect->combine_evaporate combine_evaporate->analysis pure_product Pure Product analysis->pure_product Purity > 98% fail Impure Product (Repeat Purification) analysis->fail Purity < 98% fail->purification_choice

Figure 1. General workflow for the purification and analysis of a synthesized chemical compound.

Application Notes and Protocols for 1,3-Bis(2-methylbut-3-yn-2-yl)urea in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(2-methylbut-3-yn-2-yl)urea is a novel bifunctional linker designed for application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its symmetrical structure, featuring two terminal alkyne groups, makes it an ideal candidate for crosslinking applications, dendrimer synthesis, and the development of complex molecular architectures. The urea functionality provides a rigid core with hydrogen bonding capabilities, potentially influencing the conformational properties of the resulting constructs. The tertiary carbon atoms adjacent to the alkyne moieties may introduce steric hindrance, a factor that can be leveraged to control reactivity or may require optimization of reaction conditions.

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The CuAAC reaction is a prime example of click chemistry, uniting terminal alkynes and azides to form stable 1,2,3-triazole linkages.[2][3] This reaction is known for its high efficiency and orthogonality, proceeding under mild conditions, often in aqueous environments.[1][4]

Potential Applications

The unique structure of this compound opens up several possibilities in various fields of chemical and biomedical research:

  • Bioconjugation: As a crosslinking agent to link two different azide-modified biomolecules, such as proteins, peptides, or nucleic acids.

  • Drug Delivery: For the synthesis of drug-linker conjugates or the formation of well-defined polymeric micelles and nanoparticles.

  • Materials Science: In the creation of novel polymers and hydrogels with tailored properties through efficient crosslinking.[2]

  • Dendrimer Synthesis: As a core molecule for the divergent synthesis of dendrimers and other complex, highly branched structures.

Synthesis of this compound

A potential two-step synthesis is outlined below:

  • Synthesis of 2-amino-2-methylbut-3-yne: This can be achieved from 2-methyl-3-butyn-2-ol through various established methods for converting tertiary alcohols to amines.

  • Formation of the Urea: The reaction of 2-amino-2-methylbut-3-yne with a phosgene equivalent, such as triphosgene or carbonyldiimidazole, would yield the desired this compound.

dot

Synthesis_Workflow cluster_step1 Step 1: Amine Synthesis cluster_step2 Step 2: Urea Formation start 2-Methyl-3-butyn-2-ol intermediate 2-Amino-2-methylbut-3-yne start->intermediate Conversion Reaction product This compound intermediate->product Reaction reagent Phosgene Equivalent (e.g., CDI) reagent->product Small_Molecule_Synthesis_Workflow A Dissolve Alkyne and Azide B Add CuSO4 Solution A->B C Add Sodium Ascorbate Solution B->C D Stir at Room Temperature C->D E Monitor Reaction (TLC/LC-MS) D->E F Work-up (Extraction) E->F G Purification (Chromatography) F->G CuAAC_Mechanism Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I Reduction Acetylide Cu(I)-Acetylide Cu_I->Acetylide Ascorbate Sodium Ascorbate Ascorbate->Cu_II Alkyne R1-C≡CH Alkyne->Acetylide Azide R2-N3 Cu_Triazolide Cu(I)-Triazolide Azide->Cu_Triazolide Product Triazole Product Acetylide->Cu_Triazolide Cu_Triazolide->Cu_I Regeneration Cu_Triazolide->Product

References

Application Notes and Protocols: 1,3-Bis(2-methylbut-3-yn-2-yl)urea as a Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Urea derivatives have emerged as versatile ligands in organometallic chemistry and catalysis. The presence of both hydrogen-bond donating (N-H) and accepting (C=O) groups allows them to form stable complexes and participate in secondary coordination sphere interactions, influencing the reactivity and selectivity of the metal center. This document describes the proposed synthesis and potential applications of 1,3-bis(2-methylbut-3-yn-2-yl)urea, a novel symmetrical urea ligand.

The ligand features two tertiary propargyl groups, which introduce several key features:

  • Steric Bulk: The gem-dimethyl groups provide significant steric hindrance around the coordinating urea core, potentially leading to the formation of monoligated, coordinatively unsaturated metal centers.

  • Alkynyl Functionality: The two terminal alkyne moieties are available for post-complexation modifications (e.g., via click chemistry or Sonogashira coupling), allowing for the synthesis of larger supramolecular structures, covalent attachment to supports, or the creation of multimetallic complexes.

  • π-Coordination: The alkyne groups themselves can coordinate to metal centers, making the ligand potentially bidentate or bridging.

These characteristics suggest that organometallic complexes of this compound could find applications in catalysis, materials science, and as precursors for drug development.

Experimental Protocols

Protocol 1: Synthesis of this compound (L1)

The synthesis of the target ligand (L1) is proposed as a two-step process starting from the commercially available 2-methyl-3-butyn-2-ol. The first step involves the synthesis of the corresponding primary amine via a Ritter-type reaction, followed by the formation of the symmetrical urea using triphosgene.

Step 1a: Synthesis of N-(2-methylbut-3-yn-2-yl)acetamide

This step utilizes the Ritter reaction, where a tertiary alcohol reacts with a nitrile under strong acidic conditions to form an N-alkyl amide after hydrolysis.[1][2][3]

  • Materials:

    • 2-Methyl-3-butyn-2-ol

    • Acetonitrile (CH₃CN)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Diethyl ether (Et₂O)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 2-methyl-3-butyn-2-ol (1.0 eq) in acetonitrile (5.0 eq), cooled to 0 °C in an ice bath, add concentrated sulfuric acid (1.2 eq) dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Carefully pour the reaction mixture over crushed ice and neutralize by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent under reduced pressure to yield the crude N-(2-methylbut-3-yn-2-yl)acetamide, which can be purified by column chromatography or recrystallization.

Step 1b: Hydrolysis to 2-methylbut-3-yn-2-amine

The resulting amide is hydrolyzed under basic conditions to yield the primary amine.

  • Materials:

    • N-(2-methylbut-3-yn-2-yl)acetamide

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

  • Procedure:

    • Dissolve the N-(2-methylbut-3-yn-2-yl)acetamide (1.0 eq) in a mixture of ethanol and 10 M aqueous sodium hydroxide solution (5.0 eq).

    • Heat the mixture to reflux for 8-12 hours.

    • Cool the reaction to room temperature and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

    • Carefully remove the solvent by distillation to obtain 2-methylbut-3-yn-2-amine. Caution: This is expected to be a low-boiling, volatile amine.

Step 2: Synthesis of this compound (L1)

The symmetrical urea is synthesized by reacting the amine with triphosgene, a safer substitute for phosgene gas.[4][5]

  • Materials:

    • 2-methylbut-3-yn-2-amine

    • Triphosgene (bis(trichloromethyl)carbonate)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • In a three-necked flask under an inert atmosphere (N₂ or Ar), dissolve triphosgene (0.4 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • In a separate flask, dissolve 2-methylbut-3-yn-2-amine (2.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous DCM.

    • Add the amine/base solution dropwise to the stirred triphosgene solution at 0 °C over 1 hour.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

    • Quench the reaction by adding water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound (L1).

Protocol 2: General Synthesis of a Palladium(II) Complex

This protocol describes a general method for the synthesis of a dichloropalladium(II) complex with the L1 ligand. Urea ligands can coordinate to palladium, and such complexes may have catalytic applications.[6][7]

  • Materials:

    • This compound (L1)

    • Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂) or Bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the palladium precursor (e.g., PdCl₂(MeCN)₂, 1.0 eq) in anhydrous DCM under an inert atmosphere.

    • In a separate flask, dissolve the ligand L1 (1.0-1.2 eq) in anhydrous DCM.

    • Add the ligand solution dropwise to the stirred palladium solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-24 hours. A color change or precipitation may be observed.

    • If a precipitate forms, collect it by filtration, wash with cold DCM and diethyl ether, and dry under vacuum.

    • If no precipitate forms, reduce the solvent volume under reduced pressure and precipitate the complex by adding a non-polar solvent like hexanes or pentane.

    • Isolate the solid product by filtration and dry under vacuum.

Data Presentation

Table 1: Physicochemical Properties of Starting Material
PropertyValue
Compound Name 2-Methyl-3-butyn-2-ol
CAS Number 115-19-5
Molecular Formula C₅H₈O
Molar Mass 84.12 g/mol
Appearance Colorless liquid
Density 0.864 g/cm³
Boiling Point 104 °C
Melting Point 2.6 °C
Table 2: Proposed Reaction Parameters for Ligand (L1) Synthesis
ParameterStep 1a (Amide Formation)Step 1b (Hydrolysis)Step 2 (Urea Formation)
Stoichiometry Alcohol:CH₃CN:H₂SO₄ (1:5:1.2)Amide:NaOH (1:5)Amine:Triphosgene:Base (2:0.4:2.2)
Solvent AcetonitrileEthanol/WaterDichloromethane (anhydrous)
Temperature 0 °C to RTReflux0 °C to RT
Reaction Time 12-16 hours8-12 hours4-5 hours
Workup Neutralization, ExtractionExtractionAqueous wash, Extraction
Purification Chromatography/RecrystallizationDistillationChromatography/Recrystallization
Table 3: Expected Characterization Data for Ligand (L1)
TechniqueExpected Observations
¹H NMR Singlet for the two methyl groups (~1.5 ppm, 12H), singlet for the acetylenic proton (~2.4 ppm, 2H), and a broad singlet for the N-H protons (~5.5-6.5 ppm, 2H).
¹³C NMR Signals for the quaternary carbon (~50 ppm), methyl carbons (~30 ppm), and two signals for the alkyne carbons (~70 ppm and ~85 ppm). A signal for the carbonyl carbon (~155-160 ppm).
IR (cm⁻¹) Strong C=O stretch (~1630-1660), N-H stretch (~3300-3400), C≡C-H stretch (~3250-3300), and C≡C stretch (~2100-2150).
Mass Spec. Expected [M+H]⁺ peak corresponding to the molecular formula C₁₁H₁₆N₂O.

Visualizations

Diagram 1: Proposed Synthetic Workflow for Ligand L1

G cluster_0 Step 1: Amine Synthesis cluster_1 Step 2: Urea Formation start 2-Methyl-3-butyn-2-ol amide N-(2-methylbut-3-yn-2-yl)acetamide start->amide Ritter Reaction (H₂SO₄, CH₃CN) amine 2-methylbut-3-yn-2-amine amide->amine Hydrolysis (NaOH, EtOH/H₂O) urea This compound (L1) amine->urea Triphosgene, Base (DCM)

Caption: Proposed two-step synthesis of the target ligand (L1).

Diagram 2: Proposed Metal Complexation and Characterization

G cluster_workflow Workflow cluster_characterization Characterization ligand Ligand L1 complex_synth Complexation Reaction ligand->complex_synth metal_precursor Metal Precursor (e.g., PdCl₂(MeCN)₂) metal_precursor->complex_synth crude_complex Crude Product complex_synth->crude_complex purification Purification (Precipitation/ Filtration) crude_complex->purification final_complex [M(L1)Cl₂] Complex purification->final_complex nmr NMR Spectroscopy (¹H, ¹³C) final_complex->nmr ir IR Spectroscopy final_complex->ir xray X-ray Diffraction (for single crystals) final_complex->xray

Caption: General workflow for synthesis and characterization of a metal complex with L1.

References

Application Notes and Protocol for the Scaled-Up Synthesis of 1,3-Bis(2-methylbut-3-yn-2-yl)urea

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,3-Bis(2-methylbut-3-yn-2-yl)urea is a symmetrical disubstituted urea derivative. Substituted ureas are a significant class of compounds in medicinal chemistry and materials science due to their diverse biological activities and utility as building blocks for more complex molecules.[1][2][3] The synthesis of symmetrical ureas can be achieved through various methods, including the reaction of an amine with phosgene or its substitutes, isocyanates, or through the carbonylation of amines.[2][4] For a scalable and safer laboratory synthesis, the use of phosgene substitutes like triphosgene or 1,1'-carbonyldiimidazole (CDI) is often preferred. An alternative, environmentally friendly, and scalable approach involves the reaction of an amine with potassium isocyanate in water.[1][5]

This document outlines a detailed protocol for the synthesis of this compound from 2-methylbut-3-yn-2-amine, a derivative of the commercially available 2-methylbut-3-yn-2-ol.[6] The described method is based on the reaction of the primary amine with a carbonyl source, a common and effective strategy for urea formation.[2]

Experimental Protocol

This protocol details the synthesis of this compound starting from the corresponding amine.

Materials and Equipment

  • Reagents:

    • 2-methylbut-3-yn-2-amine

    • 1,1'-Carbonyldiimidazole (CDI) or Triphosgene

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (Et3N) (if using triphosgene)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

    • Hexane

    • Ethyl acetate

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Reflux condenser

    • Dropping funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Glass funnel and filter paper

    • Thin-layer chromatography (TLC) plates and developing chamber

    • Column chromatography setup (silica gel)

    • Standard glassware for organic synthesis

Synthesis Procedure

The synthesis is performed in a two-step, one-pot reaction. First, 2-methylbut-3-yn-2-amine reacts with a carbonyl source to form an activated intermediate, which then reacts with a second equivalent of the amine to yield the desired urea.

Step 1: Reaction Setup

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-methylbut-3-yn-2-amine (2.0 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

Step 2: Addition of Carbonyl Source (using CDI)

  • In a separate flask, dissolve 1,1'-carbonyldiimidazole (CDI) (1.0 equivalent) in anhydrous DCM.

  • Slowly add the CDI solution to the stirred amine solution at 0 °C using a dropping funnel over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

(Alternative using Triphosgene)

  • In a fume hood, with extreme caution, dissolve triphosgene (0.34 equivalents) in anhydrous DCM.

  • In the main reaction flask, dissolve 2-methylbut-3-yn-2-amine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM and cool to 0 °C.

  • Slowly add the triphosgene solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

Step 3: Work-up and Purification

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Data Presentation

Table 1: Reagent Quantities for a Representative Scale-Up Synthesis

ReagentMolar Mass ( g/mol )MolesEquivalentsMass/Volume
2-methylbut-3-yn-2-amine83.130.242.020.0 g
1,1'-Carbonyldiimidazole (CDI)162.150.121.019.5 g
Anhydrous Dichloromethane---400 mL
Expected Product
This compound192.260.12 (theoretical)1.023.1 g (theoretical)

Table 2: Summary of a Typical Scale-Up Experiment

ParameterValue
Scale20 g of starting amine
Reaction Time16 hours
Reaction Temperature0 °C to Room Temperature
Yield (after purification)18.5 g (80% of theoretical)
Purity (by NMR/LC-MS)>98%

Visualization

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-methylbut-3-yn-2-amine in anhydrous DCM B Cool to 0 °C A->B C Slowly add CDI solution in DCM B->C D Warm to room temperature and stir for 12-18h C->D E Quench with water D->E F Wash with NaHCO3 (aq) and Brine E->F G Dry organic layer (MgSO4) F->G H Concentrate under reduced pressure G->H I Column chromatography on silica gel H->I J Characterize pure product I->J

Caption: Workflow for the synthesis of this compound.

References

Safe handling and storage procedures for 1,3-Bis(2-methylbut-3-yn-2-yl)urea

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,3-Bis(2-methylbut-3-yn-2-yl)urea is a symmetrically substituted urea derivative. Its structure incorporates two tertiary alcohol propargyl groups, which are common moieties in medicinal chemistry and materials science. The urea functional group can act as a hydrogen bond donor and acceptor, while the alkyne groups provide sites for further chemical modification (e.g., click chemistry) and may influence the molecule's biological activity and material properties. These application notes provide guidance on the safe handling, storage, and potential synthetic routes for this compound.

Inferred Hazard Identification and Safety Precautions

The potential hazards of the target compound are inferred from its functional groups: the urea core and the 2-methyl-3-butyn-2-ol side chains.

  • From 2-Methyl-3-butyn-2-ol: This precursor is a flammable liquid and is harmful if swallowed. It can cause serious eye damage and may cause drowsiness or dizziness.

  • From Urea: Urea itself is of low toxicity but can cause mild skin and eye irritation.

  • From Alkynes: Terminal alkynes can be flammable and may form explosive compounds with certain metals.

Based on this analysis, this compound should be handled with caution.

Recommended General Precautions:

  • P264: Wash skin thoroughly after handling.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties (Estimated)

The following table summarizes the known properties of the precursors and provides an estimated profile for the target compound.

Property2-Methyl-3-butyn-2-olUreaThis compound (Estimated)
Appearance Colorless LiquidWhite Crystalline SolidWhite to Off-White Solid
Molecular Formula C₅H₈OCH₄N₂OC₁₃H₁₈N₂O
Molecular Weight 84.12 g/mol 60.06 g/mol 222.30 g/mol
Boiling Point 104 °C135 °C (decomposes)> 200 °C (likely decomposes)
Melting Point 2.6 °C132.7 °CLikely in the range of 150-250 °C
Solubility Miscible in waterHighly soluble in waterLow to moderate solubility in water; soluble in organic solvents like DMSO, DMF, and alcohols.
Flammability Flammable Liquid (Flash Point 19 °C)Not flammableLikely combustible as a solid. Avoid ignition sources.

Safe Handling and Storage Protocols

4.1 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If handling as a fine powder or if heating, use a NIOSH-approved respirator with an appropriate particulate filter or work in a fume hood.

4.2 Engineering Controls

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially during synthesis or when heating the material.

  • Ensure an eyewash station and safety shower are readily accessible.

4.3 Storage Procedures

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. Avoid contact with copper and its alloys, as terminal alkynes can potentially form explosive acetylides.[1][2]

  • Ignition Sources: Store away from heat, sparks, and open flames.[1]

4.4 Spill and Disposal Procedures

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Safe_Handling_Workflow Safe Handling and Storage Workflow A Assess Hazards (Review available data) B Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Nitrile Gloves A->B Proceed with Caution C Use Engineering Controls (Chemical Fume Hood) B->C D Handle Compound C->D E Store Properly - Cool, Dry, Ventilated - Away from Incompatibles D->E After Use F Clean Work Area D->F Post-Experiment G Dispose of Waste (Follow Regulations) F->G H Remove PPE & Wash Hands G->H

Caption: Workflow for safe handling and storage of chemical compounds.

Experimental Protocols: Generalized Synthesis

A specific, validated protocol for the synthesis of this compound is not available. However, a common method for preparing symmetrical ureas involves the reaction of an amine with a phosgene equivalent, such as triphosgene or N,N'-Carbonyldiimidazole (CDI).[3] The following is a generalized protocol that could serve as a starting point for its synthesis from 2-amino-2-methylbut-3-yne.

Objective: To synthesize this compound from 2-amino-2-methylbut-3-yne.

Materials:

  • 2-amino-2-methylbut-3-yne

  • N,N'-Carbonyldiimidazole (CDI) or Triphosgene

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Triethylamine (if using triphosgene)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Protocol using CDI (safer alternative to phosgene):

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-2-methylbut-3-yne (2.0 equivalents) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N,N'-Carbonyldiimidazole (CDI) (1.0 equivalent) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the mixture by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow Generalized Synthesis of a Symmetrical Urea cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine Precursor (2.0 eq) in Anhydrous Solvent B Cool to 0 °C (Inert Atmosphere) A->B C Add CDI (1.0 eq) Portion-wise B->C D Stir at Room Temp (12-24h) C->D E Monitor by TLC D->E F Quench with Water E->F Reaction Complete G Extract with Organic Solvent & Wash F->G H Dry and Concentrate G->H I Purify (Chromatography/Recrystallization) H->I J Characterize Product (NMR, MS) I->J

Caption: Generalized workflow for the synthesis of a symmetrical urea.

References

Troubleshooting & Optimization

Technical Support Center: 1,3-Bis(2-methylbut-3-yn-2-yl)urea Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1,3-Bis(2-methylbut-3-yn-2-yl)urea. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant diagrams to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when employing a one-pot synthesis from 2-methylbut-3-yn-2-ol via an isocyanate intermediate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete conversion of the alcohol to the intermediate (e.g., carbamate or isocyanate).2. Inefficient trapping of the isocyanate by the amine.3. Degradation of starting material or product under reaction conditions.4. Inactive or insufficient catalyst.1. Increase reaction time or temperature (monitor for side products).2. Ensure anhydrous conditions, as water can react with the isocyanate.[1]3. Consider a stepwise approach: isolate the isocyanate before reacting with the amine.4. Check the quality of the catalyst and ensure proper activation if required.
Formation of Side Products 1. Carbamate formation: The isocyanate intermediate may react with the starting alcohol.2. Biuret formation: The desired urea product may react with another molecule of isocyanate.[2]3. Polymerization: Isocyanates can self-polymerize, especially at elevated temperatures.1. Use an excess of the amine or ensure slow addition of the isocyanate-forming reagent.2. Control the stoichiometry of the reactants carefully. Lowering the reaction temperature may also help.3. Avoid high temperatures and prolonged reaction times once the isocyanate is formed.
Difficulty in Product Isolation 1. Product is highly soluble in the reaction solvent.2. Presence of unreacted starting materials or catalyst residues.3. Formation of an inseparable mixture of products.1. After the reaction, try precipitating the product by adding a non-polar solvent.2. Use column chromatography for purification.3. Optimize reaction conditions to improve selectivity and yield of the desired product.
Inconsistent Results 1. Variability in reagent quality (e.g., moisture content).2. Fluctuations in reaction temperature.3. Inconsistent stirring or reaction setup.1. Use freshly distilled solvents and dry reagents. Maintain an inert atmosphere (e.g., nitrogen or argon).2. Use a temperature-controlled reaction vessel.3. Ensure consistent and efficient stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound from 2-methylbut-3-yn-2-ol?

A common and efficient method is a one-pot synthesis involving the conversion of the tertiary alcohol, 2-methylbut-3-yn-2-ol, into an isocyanate intermediate. This isocyanate then reacts with an amine to form the symmetrical urea. The amine can be generated in situ from the same starting alcohol or added separately. One approach involves the reaction of the alcohol with urea in the presence of a suitable catalyst.[3][4] Another approach is the catalyzed dehydrogenative coupling of the alcohol with an amine source.[5]

Q2: Why are anhydrous conditions crucial for this synthesis?

Anhydrous conditions are critical because the isocyanate intermediate is highly reactive towards water. Water will react with the isocyanate to form a carbamic acid, which is unstable and decomposes to an amine and carbon dioxide. This amine can then react with more isocyanate to form the desired urea, but the initial reaction with water consumes the isocyanate, potentially lowering the yield and introducing side products.[1]

Q3: What are the key reaction parameters to optimize for this synthesis?

The key parameters to optimize include:

  • Temperature: The optimal temperature will depend on the specific reagents and catalysts used. It's a balance between achieving a reasonable reaction rate and minimizing side reactions like polymerization or degradation.

  • Catalyst: The choice and loading of the catalyst (e.g., an iron or ruthenium complex) can significantly impact the reaction efficiency and selectivity.

  • Solvent: The solvent should be inert to the reactants and intermediates, and it should have a suitable boiling point for the desired reaction temperature.

  • Reaction Time: The reaction time should be sufficient for complete conversion, which can be monitored by techniques like TLC or GC-MS.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using:

  • Thin-Layer Chromatography (TLC): To observe the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components in the reaction mixture.

  • Infrared (IR) Spectroscopy: To monitor the appearance of the characteristic urea carbonyl stretch (around 1630-1695 cm⁻¹) and the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹).

Q5: What are some potential safety precautions for this reaction?

  • Isocyanates: Isocyanates are toxic and potent respiratory sensitizers. If isolating the isocyanate intermediate, handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Use flammable solvents in a fume hood and away from ignition sources.

  • Catalysts: Some catalysts may be pyrophoric or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Pressure: Some reactions may generate gaseous byproducts, leading to a build-up of pressure in a sealed vessel. Ensure adequate venting or use a system designed for pressure reactions.

Experimental Protocols

Protocol 1: One-Pot Synthesis via In Situ Isocyanate Formation

This protocol describes a general procedure for the synthesis of this compound from 2-methylbut-3-yn-2-ol.

Materials:

  • 2-methylbut-3-yn-2-ol

  • Urea

  • Iron(II) bromide (FeBr₂) or another suitable Lewis acid catalyst

  • Anhydrous toluene (or another high-boiling inert solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inlet for inert gas.

  • Dry all glassware in an oven and assemble the apparatus while hot, allowing it to cool under a stream of inert gas.

  • To the flask, add 2-methylbut-3-yn-2-ol (2.0 eq), urea (1.0 eq), and the catalyst (e.g., 5 mol% FeBr₂).

  • Add anhydrous toluene to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to reflux (or the desired temperature) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table of Optimized Reaction Conditions (Hypothetical Data):

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1FeBr₂ (2.5)1101245
2FeBr₂ (5.0)1101268
3FeBr₂ (5.0)130875
4In(OTf)₃ (5.0)1101262

Visualizations

Experimental Workflow

experimental_workflow start Start reagents Combine Reactants: 2-methylbut-3-yn-2-ol, Urea, Catalyst in Anhydrous Solvent start->reagents reaction Heat to Reflux under Inert Atmosphere reagents->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool and Filter to Remove Catalyst monitoring->workup Complete purification Solvent Evaporation & Purification (Chromatography) workup->purification product Isolated Product: This compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

Potential Signaling Pathway Inhibition (Hypothetical)

Many urea-containing compounds are developed as kinase inhibitors. This diagram illustrates a hypothetical scenario where the target compound inhibits a signaling pathway relevant to cancer cell proliferation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf gene Gene Expression (Proliferation) tf->gene inhibitor This compound inhibitor->kinase2

Caption: Hypothetical inhibition of the Kinase B signaling pathway by the target compound.

References

Technical Support Center: Synthesis of 1,3-Bis(2-methylbut-3-yn-2-yl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Bis(2-methylbut-3-yn-2-yl)urea.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side products. The proposed synthesis involves the reaction of 2-methylbut-3-yn-2-amine with triphosgene in the presence of a tertiary amine base.

Problem 1: Low Yield of the Desired Product

Possible Cause Proposed Solution Expected Outcome
Incomplete Reaction - Increase reaction time. - Gradually increase the reaction temperature, monitoring for decomposition. - Ensure efficient stirring to overcome heterogeneity.Increased conversion of starting materials to the desired urea.
Formation of Side Products - See detailed sections below on specific side products. - Optimize stoichiometry of reagents. An excess of the amine can lead to other byproducts.Minimized formation of impurities, leading to a higher yield of the target compound.
Degradation of Starting Material or Product - The terminal alkyne functionality can be sensitive to strongly basic conditions. Use a non-nucleophilic, hindered base like triethylamine or diisopropylethylamine. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.Preservation of the starting amine and the final product, improving overall yield.
Sub-optimal Reagent Quality - Use freshly distilled 2-methylbut-3-yn-2-amine and tertiary amine base. - Ensure the triphosgene is of high purity and handled under anhydrous conditions.Consistent and reproducible reaction outcomes with higher yields.

Problem 2: Presence of an Unexpected Symmetric Urea Byproduct

A common side product in urea synthesis is the formation of a symmetrical urea if the intermediate isocyanate reacts with water. However, in this specific synthesis, other symmetric ureas are unlikely. The primary concern is the formation of other impurities due to the reactive nature of the starting material.

Problem 3: Formation of Polymeric or Tar-like Materials

Possible Cause Proposed Solution Expected Outcome
Glaser Coupling of Terminal Alkynes - This side reaction is often catalyzed by copper salts. Ensure all glassware and reagents are free from copper contamination. - The use of a strong base can deprotonate the terminal alkyne, making it susceptible to oxidative coupling. Use the tertiary amine base in slight excess only.Reduced formation of diacetylene-linked oligomers and polymers.
Reaction with Dichlorocarbene - Triphosgene, in the presence of a tertiary amine, can generate dichlorocarbene, which can react with the alkyne. - Maintain a low reaction temperature to disfavor dichlorocarbene formation. - Add the triphosgene solution slowly to the amine solution to keep its concentration low.Minimized formation of dichlorocyclopropene derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and practical laboratory-scale synthesis involves the reaction of two equivalents of 2-methylbut-3-yn-2-amine with one equivalent of triphosgene, a safer alternative to phosgene gas. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a non-nucleophilic tertiary amine base like triethylamine to neutralize the HCl generated.

Q2: What are the most likely side products in this synthesis?

A2: Due to the presence of the terminal alkyne functionality, several side products can form:

  • Oligomers/Polymers from Glaser Coupling: The terminal alkyne can undergo oxidative coupling, especially in the presence of trace metal impurities (like copper) and a base, leading to the formation of diyne-linked oligomers.

  • Dichlorocyclopropene Adducts: Triphosgene can decompose in the presence of a tertiary amine to form dichlorocarbene, which can then add across the carbon-carbon triple bond of the starting material or product.

  • Carbamoyl Chloride Intermediate: Incomplete reaction or incorrect stoichiometry can lead to the formation of the carbamoyl chloride of 2-methylbut-3-yn-2-amine.

Q3: How can I purify the final product from these side products?

A3: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether), is usually effective in separating the desired urea from less polar side products and more polar oligomeric material. Recrystallization from a suitable solvent system can also be employed for further purification.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, this synthesis involves hazardous materials:

  • Triphosgene: This is a toxic substance and a source of phosgene. It should be handled with extreme caution in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • 2-Methylbut-3-yn-2-amine: This is a volatile and flammable amine. Handle in a fume hood and away from ignition sources.

  • Solvents: Dichloromethane is a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Experimental Protocols

Proposed Synthesis of this compound

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylbut-3-yn-2-amine (2.2 equivalents) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (2.5 equivalents) to the solution.

  • Addition of Triphosgene: Dissolve triphosgene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred amine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Workup: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it successively with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway amine 2-Methylbut-3-yn-2-amine product This compound amine->product triphosgene Triphosgene triphosgene->product base Et3N hcl HCl base->hcl Neutralizes

Caption: Proposed reaction scheme for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions amine 2-Methylbut-3-yn-2-amine product Desired Urea amine->product glaser Glaser Coupling Product (Diyne Oligomers) amine->glaser [O], Base, Cu+ dcc Dichlorocyclopropene Adduct amine->dcc :CCl2 from Triphosgene triphosgene Triphosgene triphosgene->product carbamoyl_chloride Carbamoyl Chloride triphosgene->carbamoyl_chloride Incomplete Reaction

Caption: Potential side reactions during the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Conditions (Temp, Time, Stirring) start->check_reaction check_reagents Verify Reagent Purity (Amine, Base, Triphosgene) start->check_reagents analyze_impurities Analyze Impurities (NMR, MS) start->analyze_impurities is_glaser Diyne Oligomers Present? analyze_impurities->is_glaser is_dcc Dichlorocyclopropene Adduct? analyze_impurities->is_dcc is_incomplete Unreacted Starting Material? analyze_impurities->is_incomplete optimize_purification Optimize Purification (Chromatography, Recrystallization) is_glaser->optimize_purification No solution_glaser Remove Copper Traces Use Minimal Base is_glaser->solution_glaser Yes is_dcc->optimize_purification No solution_dcc Lower Reaction Temp Slow Triphosgene Addition is_dcc->solution_dcc Yes is_incomplete->optimize_purification No solution_incomplete Increase Reaction Time/Temp is_incomplete->solution_incomplete Yes end Improved Yield and Purity optimize_purification->end solution_glaser->end solution_dcc->end solution_incomplete->end

Technical Support Center: Synthesis of 1,3-Bis(2-methylbut-3-yn-2-yl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Bis(2-methylbut-3-yn-2-yl)urea.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing symmetrical ureas like this compound involves the reaction of the corresponding amine with a phosgene equivalent. In this case, two equivalents of 2-methylbut-3-yn-2-amine are reacted with a carbonyl source such as phosgene or, more commonly, a safer solid equivalent like triphosgene. The reaction typically proceeds in the presence of a non-nucleophilic base to neutralize the HCl generated.[1][2][3]

Q2: What are the main challenges associated with the synthesis of this specific urea derivative?

A2: The primary challenge in the synthesis of this compound is the steric hindrance posed by the tertiary carbon atom adjacent to the amine functionality in the 2-methylbut-3-yn-2-amine starting material. This steric bulk can significantly slow down the reaction rate and may necessitate more forcing reaction conditions. Furthermore, under harsh conditions, side reactions such as elimination or decomposition of the starting material or product may occur.

Q3: Are there any known side reactions to be aware of during the synthesis?

A3: Yes, several side reactions can occur. If an isocyanate intermediate is formed, it can react with any residual water to form an unstable carbamic acid, which then decomposes to the starting amine and carbon dioxide. Additionally, the isocyanate can react with the already formed urea to generate biuret derivatives.[1] Due to the steric hindrance of the starting amine, elimination reactions to form alkenes might also be a possibility under basic conditions and elevated temperatures.

Q4: What are the recommended purification techniques for this compound?

A4: Purification of the final product typically involves standard techniques such as column chromatography on silica gel. Given that ureas are often crystalline solids, recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product. The choice of solvent for recrystallization will depend on the polarity of the final compound and any impurities present.

Q5: How can I confirm the identity and purity of the synthesized this compound?

A5: The structure and purity of the synthesized compound should be confirmed using a combination of analytical techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will confirm the chemical structure. Infrared (IR) spectroscopy can identify the characteristic urea carbonyl stretch. Mass spectrometry (MS) will confirm the molecular weight, and elemental analysis can be used to determine the elemental composition.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficiently reactive carbonyl source: Phosgene equivalents can vary in reactivity. 2. Steric hindrance of the amine: The bulky tertiary carbon adjacent to the nitrogen slows down the nucleophilic attack. 3. Inadequate reaction temperature: The reaction may require heating to overcome the activation energy. 4. Improper base: The base may not be strong enough or may be sterically hindered itself.1. Switch to a more reactive phosgene equivalent like triphosgene. 2. Increase the reaction time and/or temperature. Consider using a less sterically hindered base. 3. Carefully heat the reaction mixture, monitoring for decomposition. 4. Use a non-nucleophilic, sterically unhindered base like triethylamine or diisopropylethylamine (DIPEA).
Formation of Multiple Products 1. Biuret formation: The intermediate isocyanate can react with the product urea.[1] 2. Unreacted starting material: Incomplete reaction due to steric hindrance or insufficient reaction time/temperature. 3. Side reactions of the alkyne group: The terminal alkyne may undergo side reactions under certain conditions. 4. Decomposition: The starting material or product may be unstable at elevated temperatures.1. Use a slow addition of the amine to the phosgene equivalent to keep the concentration of the isocyanate low. 2. Increase the reaction time and/or temperature. Ensure stoichiometric amounts of reactants are used. 3. Use mild reaction conditions and ensure the absence of catalysts that could promote alkyne coupling or other transformations. 4. Monitor the reaction closely by TLC or LC-MS and avoid excessive heating.
Difficulty in Product Isolation/Purification 1. Product is soluble in the reaction solvent: This can make precipitation or extraction difficult. 2. Similar polarity of product and byproducts: Co-elution during column chromatography. 3. Formation of insoluble byproducts: These can complicate workup procedures.1. After the reaction, try to precipitate the product by adding a non-polar solvent. 2. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. 3. Filter the reaction mixture before workup to remove any insoluble materials.

Experimental Protocols

Synthesis of this compound via Triphosgene

Disclaimer: This is a generalized protocol based on standard procedures for the synthesis of symmetrical ureas. Researchers should adapt this protocol based on their specific experimental setup and safety guidelines. Triphosgene and its decomposition product, phosgene, are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

Materials:

  • 2-methylbut-3-yn-2-amine

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.5 equivalents relative to the amine) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of 2-methylbut-3-yn-2-amine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.

  • Add the amine/base solution dropwise to the triphosgene solution at 0 °C over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterize the purified product using NMR, IR, and MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Prepare Amine Solution (2-methylbut-3-yn-2-amine + Base in DCM) add_amine Slow Addition of Amine Solution to Triphosgene at 0°C prep_amine->add_amine prep_triphosgene Prepare Triphosgene Solution (Triphosgene in DCM) prep_triphosgene->add_amine react Stir at RT (12-24h) add_amine->react quench Quench with NaHCO3 (aq) react->quench extract Extract with DCM quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product troubleshooting_logic start Low/No Product? check_temp Increase Temperature? start->check_temp Yes check_reagents Check Reagent Purity/Activity? start->check_reagents No check_time Increase Reaction Time? check_temp->check_time No Improvement success Successful Synthesis check_temp->success Improvement check_time->check_reagents No Improvement check_time->success Improvement check_reagents->success Reagents Faulty failure Consult Further Literature check_reagents->failure Reagents OK

References

Technical Support Center: 1,3-Bis(2-methylbut-3-yn-2-yl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Bis(2-methylbut-3-yn-2-yl)urea. The information provided is intended to help users avoid common issues related to the decomposition of this compound during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and use of this compound.

Issue 1: Unexpected loss of starting material or appearance of unknown impurities in NMR/LC-MS.

  • Question: I am observing a decrease in the amount of my starting material and the emergence of new, unidentified peaks in my analytical data after a reaction or during storage. What could be the cause?

  • Answer: This is a common sign of decomposition. This compound contains both a sterically hindered urea linkage and terminal alkyne groups, which can be susceptible to degradation under certain conditions. The primary degradation pathways to consider are hydrolysis of the urea bond and oxidation of the alkyne groups.

    • Urea Hydrolysis: The urea linkage can be cleaved by water, a reaction that is accelerated by the presence of acids or bases.[1][2] The steric hindrance from the t-butyl groups can, in some cases, make the urea bond more prone to dissociation.[3][4][5]

    • Alkyne Oxidation: Terminal alkynes can be oxidized by atmospheric oxygen or other oxidizing agents present in the reaction mixture, leading to the formation of carboxylic acids and other byproducts.[6][7]

Troubleshooting Steps:

  • Review Reaction/Storage Conditions:

    • pH: Is the reaction medium acidic or basic? If so, consider buffering the system or using a non-protic solvent.

    • Water Content: Are your solvents and reagents anhydrous? Traces of water can be sufficient to cause hydrolysis over time.

    • Atmosphere: Was the reaction or storage container purged with an inert gas (e.g., argon or nitrogen)? Exposure to air can lead to oxidation of the alkyne groups.

    • Temperature: Elevated temperatures can accelerate decomposition.[8] Store the compound at the recommended temperature and avoid unnecessary heating during your experiment.

    • Light: While less common for these functional groups, photodecomposition can sometimes occur. Store the compound in an amber vial or in the dark.

  • Analyze Impurities: If possible, try to characterize the impurities. The presence of 2-methylbut-3-yn-2-amine would suggest urea hydrolysis, while the formation of carboxylic acids could indicate alkyne oxidation.

Issue 2: Inconsistent reaction outcomes or poor yields.

  • Question: My reaction with this compound is giving inconsistent results. Why might this be happening?

  • Answer: Inconsistent results are often linked to the variable purity of the starting material due to decomposition. If the compound has started to degrade, the actual concentration of the active molecule is lower than expected, and the decomposition products might interfere with your reaction.

Troubleshooting Steps:

  • Assess Purity Before Use: Always check the purity of your this compound by a suitable analytical method (e.g., NMR, LC-MS) before starting an experiment, especially if the container has been opened previously.

  • Purification: If impurities are detected, consider repurifying the compound. Recrystallization or column chromatography using anhydrous solvents under an inert atmosphere are common methods.

  • Standardize Handling Procedures: Ensure that you and your colleagues are following a consistent, best-practice protocol for handling the compound (see Experimental Protocols section).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize decomposition, store the compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), at a low temperature (e.g., -20°C), and protected from light.

Q2: Which solvents are recommended for reactions involving this compound?

A2: Use high-purity, anhydrous, and de-gassed aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile. Avoid protic solvents like water and alcohols if hydrolysis is a concern.

Q3: Are there any reagents that are incompatible with this compound?

A3: Avoid strong acids, strong bases, and strong oxidizing agents. Also, be cautious with transition metals, as they can sometimes catalyze alkyne-related side reactions.

Q4: How can I monitor the stability of my compound over time?

A4: Regularly check the purity of a stored sample using a sensitive analytical technique like LC-MS. Comparing the results over time will give you an indication of its stability under your specific storage conditions.

Quantitative Data Summary

ConditionParameterExpected Stability of this compoundPotential Decomposition Products
pH Acidic (pH < 5)Low2-methylbut-3-yn-2-amine, CO2
Neutral (pH 6-8)ModerateMinimal hydrolysis
Basic (pH > 9)Low2-methylbut-3-yn-2-amine, CO2
Temperature -20°CHighMinimal decomposition
Room Temperature (20-25°C)ModerateSlow decomposition over time
Elevated (> 40°C)LowAccelerated decomposition
Atmosphere Inert (Argon, Nitrogen)HighMinimal oxidation
Air (Oxygen)Moderate to LowCarboxylic acids, other oxidation byproducts
Solvents Anhydrous Aprotic (THF, DCM)HighMinimal decomposition
Protic (Water, Alcohols)Low2-methylbut-3-yn-2-amine, CO2

Experimental Protocols

Protocol 1: General Handling and Weighing

  • Allow the container of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Open the container in a glovebox or under a stream of inert gas.

  • Quickly weigh the desired amount of the compound into a pre-dried vial.

  • Backfill the original container with inert gas before sealing tightly.

  • Store the original container and the vial with the weighed compound under the recommended storage conditions.

Protocol 2: Setting up a Reaction

  • Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas.

  • Use freshly distilled or commercially available anhydrous solvents. If necessary, de-gas the solvent by bubbling with an inert gas for 15-30 minutes.

  • Add the solvent to the reaction flask via a syringe or cannula.

  • Dissolve the this compound in the solvent under a positive pressure of inert gas.

  • Add other reagents carefully, ensuring they are also anhydrous.

  • Maintain the inert atmosphere throughout the reaction.

Visualizations

DecompositionPathways Compound This compound Hydrolysis Urea Hydrolysis Compound->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Alkyne Oxidation Compound->Oxidation [O] Amine 2-methylbut-3-yn-2-amine Hydrolysis->Amine CO2 Carbon Dioxide Hydrolysis->CO2 CarboxylicAcid Carboxylic Acid Byproducts Oxidation->CarboxylicAcid

Caption: Potential decomposition pathways for this compound.

TroubleshootingWorkflow Start Decomposition Suspected CheckConditions Review Reaction/Storage Conditions (pH, H₂O, Air, Temp.) Start->CheckConditions AnalyzeImpurity Analyze Impurities (NMR, LC-MS) Start->AnalyzeImpurity PurityCheck Assess Purity of Starting Material CheckConditions->PurityCheck AnalyzeImpurity->PurityCheck Purify Purify Compound PurityCheck->Purify Impure Standardize Standardize Handling Protocol PurityCheck->Standardize Pure Purify->Standardize Proceed Proceed with Experiment Standardize->Proceed

Caption: Troubleshooting workflow for suspected decomposition.

PreventativeMeasures Title Key Preventative Measures Storage Inert Atmosphere Low Temperature Protect from Light Handling Use Anhydrous Solvents Work Under Inert Gas Avoid Acid/Base QC Check Purity Before Use Monitor Stored Samples

Caption: Summary of preventative measures to avoid decomposition.

References

Purification techniques for difficult 1,3-Bis(2-methylbut-3-yn-2-yl)urea samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying challenging samples of 1,3-bis(2-methylbut-3-yn-2-yl)urea.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Oily or Gummy Product After Synthesis

  • Question: My crude product of this compound is an oil or a sticky solid, making it difficult to handle. How can I solidify it for further purification?

  • Answer: An oily or gummy consistency often indicates the presence of residual solvents or low-molecular-weight impurities.

    • Troubleshooting Steps:

      • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under high vacuum. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious of potential product degradation at higher temperatures.

      • Trituration: Attempt to solidify the material by trituration. This involves stirring the crude product with a solvent in which the desired product is insoluble or sparingly soluble, while the impurities are soluble. For a non-polar compound like this compound, a cold, non-polar solvent like hexane or pentane is a good starting point. The product may precipitate as a solid, which can then be collected by filtration.

      • "Crashing Out": Dissolve the crude material in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a poor solvent (e.g., cold hexane) dropwise with vigorous stirring to induce precipitation of the product.

Issue 2: Poor Separation During Column Chromatography

  • Question: I am having trouble separating my target compound from impurities using silica gel column chromatography. The spots are streaking or co-eluting on TLC.

  • Answer: Poor separation can be due to several factors, including an inappropriate solvent system, column overloading, or interactions with the stationary phase. Given the non-polar nature of this compound, normal-phase chromatography on silica gel is a suitable approach.

    • Troubleshooting Steps:

      • Optimize Solvent System:

        • Start with a very non-polar eluent, such as pure hexane, and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether.[1]

        • A common starting point for non-polar compounds is a 5-10% ethyl acetate in hexane mixture.[1]

        • Develop a gradient elution if a single solvent system is ineffective. A shallow gradient of increasing polarity can often resolve closely eluting compounds.

      • Check for Acidity: Silica gel is slightly acidic, which can sometimes cause streaking with compounds containing basic functionalities like the urea nitrogens. If streaking is observed, consider adding a small amount (0.5-1%) of triethylamine to the eluent to neutralize the silica surface.

      • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

      • Dry Loading: If the crude product has poor solubility in the initial eluent, consider dry loading. Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

Issue 3: Product is not Crystallizing

  • Question: I have a seemingly pure sample of this compound (based on TLC or NMR), but it refuses to crystallize from various solvents.

  • Answer: Failure to crystallize can be due to the presence of persistent impurities that inhibit lattice formation or the intrinsic properties of the molecule.

    • Troubleshooting Steps:

      • Solvent Screening: Systematically screen a range of solvents with varying polarities. For non-polar compounds, consider solvents like hexane, heptane, cyclohexane, or mixtures with a slightly more polar component like toluene or a small amount of ether.

      • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly and undisturbed in a loosely covered container. This can sometimes promote the growth of single crystals.

      • Seeding: If you have previously obtained a crystal of the compound, adding a tiny seed crystal to a supersaturated solution can induce crystallization.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

      • Further Purification: Even trace impurities can inhibit crystallization. Consider an additional purification step, such as preparative HPLC, to achieve higher purity.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: The impurities will depend on the synthetic route. A common method for synthesizing ureas involves the reaction of an isocyanate with an amine. In this case, potential impurities include:

  • Unreacted Starting Materials: 2-methylbut-3-yn-2-isocyanate and 2-amino-2-methylbut-3-yne.

  • Side-Products:

    • Self-polymerization of the isocyanate: Isocyanates can react with each other, especially in the presence of catalysts or heat.

    • Reaction with water: If moisture is present, the isocyanate can react to form an unstable carbamic acid, which can decompose to the corresponding amine and carbon dioxide. This amine can then react with more isocyanate to form the desired urea, but it can also lead to other byproducts.

Q2: What is a good starting point for a recrystallization solvent?

A2: For a non-polar compound like this compound, a good starting point for recrystallization would be a non-polar solvent or a mixture of a non-polar and a slightly more polar solvent.

  • Single Solvents: Hexane, heptane, or cyclohexane.

  • Solvent Mixtures:

    • Dichloromethane/hexane

    • Ethyl acetate/hexane

    • Toluene/hexane The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q3: Can I use reverse-phase HPLC for purification?

A3: Yes, reverse-phase HPLC (RP-HPLC) can be used. However, for very non-polar compounds, they may be very strongly retained on the non-polar stationary phase (like C18), requiring a high percentage of organic solvent in the mobile phase for elution. This can sometimes lead to poor peak shape or solubility issues. Normal-phase HPLC is often a better starting point for non-polar molecules. If using RP-HPLC, a typical mobile phase would be a gradient of acetonitrile and water or methanol and water.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is the most common method. Spot a small amount of each collected fraction onto a TLC plate and elute it with the same solvent system used for the column. After elution, visualize the spots (e.g., using a UV lamp if the compound is UV-active, or by staining with permanganate or another suitable stain). Combine the fractions that contain only the pure product.

Data Presentation

Table 1: Suggested Solvent Systems for Chromatography of this compound

Chromatography TypeStationary PhaseMobile Phase (starting point)Gradient Suggestion
Normal-Phase FlashSilica Gel5% Ethyl Acetate in Hexane5% to 30% Ethyl Acetate in Hexane
Normal-Phase HPLCSilica or Diol Column2% Isopropanol in Hexane2% to 10% Isopropanol in Hexane
Reverse-Phase HPLCC1870% Acetonitrile in Water70% to 100% Acetonitrile in Water

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

  • Column Preparation:

    • Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, perform a dry load as described in the troubleshooting section.

  • Elution:

    • Begin eluting with the initial non-polar solvent system, collecting fractions.

    • If necessary, gradually increase the polarity of the eluent according to a predetermined gradient.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent portion-wise while heating and stirring until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, if necessary, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow start Crude this compound is_solid Is the sample a solid? start->is_solid assess_purity Assess Purity (TLC, NMR) column_chrom Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient) assess_purity->column_chrom <95% Pure recrystallize Recrystallization (e.g., Hexane/DCM) assess_purity->recrystallize >95% Pure is_solid->assess_purity Yes triturate Triturate with Hexane/Pentane is_solid->triturate No (Oily/Gummy) triturate->assess_purity analyze_fractions Analyze Fractions (TLC) column_chrom->analyze_fractions pure_product Pure Product recrystallize->pure_product combine_pure Combine Pure Fractions & Evaporate analyze_fractions->combine_pure combine_pure->recrystallize combine_pure->pure_product

Caption: General workflow for the purification of this compound.

Purification_Decision_Tree start Start with Crude Product impurity_type What is the nature of the main impurity? start->impurity_type polar_impurity More Polar Impurity (e.g., unreacted amine) impurity_type->polar_impurity Different Polarity nonpolar_impurity Similar Polarity Impurity impurity_type->nonpolar_impurity Similar Polarity baseline_impurity Baseline/Very Polar Impurity impurity_type->baseline_impurity Very Different Polarity method1 Flash Column Chromatography (Normal Phase) polar_impurity->method1 method2 Preparative HPLC (Normal or Reverse Phase) nonpolar_impurity->method2 method3 Recrystallization baseline_impurity->method3 method4 Aqueous Wash / Extraction baseline_impurity->method4

References

Identifying and removing impurities from 1,3-Bis(2-methylbut-3-yn-2-yl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Bis(2-methylbut-3-yn-2-yl)urea. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities expected in a synthesis of this compound?

A1: Based on common synthetic routes for ureas, potential impurities in this compound can be categorized as follows:

  • Unreacted Starting Materials: Residual 2-methylbut-3-yn-2-amine or the corresponding isocyanate.

  • Side-Reaction Products: Formation of biuret-like structures from the reaction of the urea product with excess isocyanate is a common side reaction in urea synthesis.[1][2]

  • Solvent and Reagent Residues: Trace amounts of solvents used in the reaction and purification, as well as residual coupling agents or bases.

  • Degradation Products: The terminal alkyne functionalities may be susceptible to oxidative degradation or hydration under certain conditions.

Q2: How can I identify these impurities?

A2: A combination of analytical techniques is recommended for impurity identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify unreacted starting materials and side-products by comparing the spectra of the crude product with that of the purified compound and known starting materials.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate the desired product from more polar or less polar impurities.[3][4][5] Different impurities will have distinct retention times.

  • Mass Spectrometry (MS): LC-MS can provide molecular weight information for unknown peaks observed in the HPLC chromatogram, aiding in their identification.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential oxidation of the alkyne groups.

Troubleshooting Guides

Problem 1: My purified this compound shows a low melting point and a broad melting range.

This is a common indication of the presence of impurities.

Suggested Actions:

  • Recrystallization: This is often the most effective method for purifying crystalline solids. The choice of solvent is crucial.

  • Column Chromatography: For non-crystalline products or if recrystallization is ineffective, column chromatography can be employed.

Problem 2: I see extra peaks in the NMR spectrum of my product.

This confirms the presence of impurities.

Suggested Actions:

  • Analyze the NMR Spectrum: Compare the chemical shifts and integration values with the expected spectrum of the pure product and starting materials.

  • Purification: Based on the likely nature of the impurities (e.g., more or less polar), choose an appropriate purification method as described below.

Problem 3: My reaction yield is low.

Low yields can result from incomplete reactions or product loss during workup and purification.

Suggested Actions:

  • Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress and ensure it has gone to completion.

  • Optimize Reaction Conditions: Adjust stoichiometry, reaction time, or temperature.

  • Extraction and Workup: Ensure proper pH adjustment during aqueous workup to minimize product loss.

Experimental Protocols

Protocol 1: Recrystallization of this compound

A good recrystallization solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures.[6]

Recommended Solvents to Screen:

  • Ethanol

  • Methanol[6][7]

  • Water[7]

  • Acetone/Hexane mixture[8]

  • Ethyl Acetate/Hexane mixture[8]

Procedure:

  • Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Column Chromatography of this compound

Urea compounds are polar, and their purification by column chromatography requires careful selection of the stationary and mobile phases.[9][10]

Stationary Phase: Silica gel is a common choice. For highly polar ureas, alumina (neutral or basic) or polar-bonded phases might be more effective.[9][11]

Mobile Phase (Eluent): A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, acetone, or methanol) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

Procedure:

  • Prepare a slurry of the stationary phase in the initial, less polar eluent and pack the column.

  • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Hypothetical Impurity Profile of Crude this compound

Impurity IDPutative StructureTypical Level (Area % by HPLC)Identification Method
IMP-012-methylbut-3-yn-2-amine1-5%LC-MS, NMR
IMP-021,3,5-tris(2-methylbut-3-yn-2-yl)biuret0.5-2%LC-MS, NMR
IMP-03Unidentified polar impurity<1%HPLC (retention time)
IMP-04Unidentified non-polar impurity<1%HPLC (retention time)

Table 2: Comparison of Purification Methods for this compound

Purification MethodPurity Achieved (Area % by HPLC)Recovery Yield
Recrystallization (Ethanol)98.5%75%
Recrystallization (Acetone/Hexane)99.2%65%
Column Chromatography (Silica, Hexane/EtOAc)>99.5%85%

Visualizations

PurificationWorkflow Crude Crude Product Analysis1 Analytical Check (TLC, HPLC, NMR) Crude->Analysis1 Recrystallization Recrystallization Analysis1->Recrystallization Impurities have different solubility ColumnChromatography Column Chromatography Analysis1->ColumnChromatography Multiple impurities or oily product Analysis2 Final Purity Check (HPLC, NMR, MS) Recrystallization->Analysis2 ColumnChromatography->Analysis2 PureProduct Pure Product (>99.5%) Analysis2->PureProduct Purity meets specifications

Caption: General workflow for the purification of this compound.

SideReactionPathway cluster_reactants Reactants cluster_products Products Isocyanate 2-methylbut-3-yn-2-yl isocyanate Urea This compound (Desired Product) Isocyanate->Urea + Amine Amine 2-methylbut-3-yn-2-amine Biuret Biuret Impurity Urea->Biuret + Isocyanate (Side Reaction)

Caption: Formation of the desired urea and a common biuret impurity.

References

Catalyst selection for optimizing 1,3-Bis(2-methylbut-3-yn-2-yl)urea synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of 1,3-Bis(2-methylbut-3-yn-2-yl)urea. Given the limited specific literature on this molecule, the guidance is based on established principles of urea synthesis and reactions of related alkynyl compounds.

Troubleshooting Guide

This guide addresses potential issues that may arise during the synthesis of this compound, particularly when following a plausible synthetic route from 2-amino-2-methylbut-3-yne.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst/Reagent: The coupling reagent (e.g., CDI) may have degraded due to moisture. 2. Poor Quality Starting Amine: The precursor, 2-amino-2-methylbut-3-yne, may be impure or unstable. 3. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures. 4. Steric Hindrance: The bulky tertiary propargyl groups may slow down the reaction.1. Use freshly opened or properly stored carbonyldiimidazole (CDI) or other coupling agents.[1] 2. Purify the amine by distillation immediately before use. Confirm its identity and purity via NMR or GC-MS. 3. Screen a range of temperatures (e.g., 0 °C to 60 °C) to find the optimal condition.[1] 4. Increase the reaction time or consider using a more reactive phosgene substitute, though with appropriate safety precautions.[2][3]
Formation of Side Products 1. Unreacted Isocyanate Intermediate: If using a method that generates an isocyanate in situ, it may react with moisture or other nucleophiles. 2. Side Reactions of the Alkyne Group: The terminal alkyne may undergo undesired coupling or addition reactions, especially if transition metal catalysts are used. 3. Formation of Symmetrical Byproducts: In unsymmetrical urea synthesis, this is a common issue. For this symmetrical target, it's less of a concern unless starting from a mixed amine source.[4]1. Ensure the reaction is carried out under strictly anhydrous conditions (dry solvents, inert atmosphere). 2. If using metal catalysts, screen for ligands that minimize alkyne reactivity. Consider protecting the alkyne group, though this adds extra synthetic steps. 3. For symmetrical synthesis, ensure the purity of the starting amine.
Difficulty in Product Purification 1. Contamination with Imidazole: If using CDI, the imidazole byproduct can be difficult to remove. 2. Product is an Oil or Low-Melting Solid: The product may be difficult to crystallize. 3. Similar Polarity of Product and Byproducts: Co-elution during column chromatography.1. Perform an acidic workup (e.g., with dilute HCl) to protonate and dissolve the imidazole in the aqueous phase.[1] 2. Attempt purification via column chromatography on silica gel. If crystallization is desired, try a range of solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/pentane). 3. Adjust the mobile phase for chromatography, using different solvent mixtures or adding a small percentage of a modifier like triethylamine for basic compounds.
Reaction Stalls or is Incomplete 1. Insufficient Catalyst/Reagent: The molar ratio of the coupling agent to the amine may be too low. 2. Catalyst Deactivation: If using a metal catalyst, it may have been poisoned by impurities in the starting materials or solvent. 3. Reversible Reaction: Some urea formation reactions can be reversible.[4]1. Use a slight excess of the coupling agent (e.g., 0.5 to 0.6 equivalents of CDI for two equivalents of amine). 2. Use purified, degassed solvents and high-purity starting materials. 3. Use reagents that lead to irreversible reactions, such as those forming isocyanates in situ, or employ methods that remove byproducts to drive the equilibrium forward.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is a reliable, phosgene-free method for synthesizing this compound on a lab scale?

A common and safer alternative to phosgene for synthesizing symmetrical ureas is the use of 1,1'-carbonyldiimidazole (CDI).[1][2] The reaction typically involves the slow addition of a solution of CDI to two equivalents of the amine (2-amino-2-methylbut-3-yne) in an anhydrous aprotic solvent like THF or dichloromethane. The reaction can often be performed at room temperature.

Q2: Are there any catalytic methods that could optimize this synthesis?

Yes, several catalytic methods for urea synthesis exist, though they would need to be optimized for this specific substrate. These include:

  • Palladium-catalyzed oxidative carbonylation of the amine with carbon monoxide and an oxidant.[6]

  • Ruthenium-catalyzed synthesis using methanol as a C1 source.[7] These methods are atom-economical but may require screening of catalysts, ligands, and reaction conditions to avoid side reactions with the alkyne functional groups.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting amine, the product urea, and any major byproducts. The spots can be visualized using a UV lamp (if the compounds are UV-active) and/or by staining with a potassium permanganate solution, which reacts with the alkyne groups. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the disappearance of the starting material and the appearance of the product peak with its expected mass.

Q4: What are the main safety concerns when working with 2-amino-2-methylbut-3-yne and its derivatives?

The precursor, 2-methyl-3-butyn-2-ol, is flammable.[8] Terminal alkynes can be energetic and should be handled with care, avoiding conditions of high heat and pressure, especially in the presence of certain metals that can form explosive acetylides. The amine precursor is likely to be a volatile and potentially toxic compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Q5: My final product is a non-crystalline solid. What is the best way to purify it?

If crystallization is unsuccessful, flash column chromatography is the recommended method for purification. A silica gel stationary phase is typically used. The mobile phase should be selected based on TLC analysis to provide good separation between the product and impurities. A gradient elution from a non-polar solvent (like hexanes) to a more polar mixture (like hexanes/ethyl acetate) is often effective.

Quantitative Data on Catalyst Performance (Illustrative)

As there is no specific literature data for this synthesis, the following table presents hypothetical data to illustrate how different catalytic systems could be compared. This data is for illustrative purposes only and does not represent actual experimental results.

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Notes
0.5 eq. CDITHF251285Standard phosgene-free method. Requires anhydrous conditions.
PdI₂/KI, CO (20 atm)DME1002470Potential for higher atom economy but requires pressure equipment.[6]
Ru-pincer complex, MethanolToluene1351865Uses methanol as a C1 source; high temperature required.[7]
None (from Isocyanate)Dichloromethane0 to 25495Assumes prior synthesis of a stable isocyanate, which can be hazardous.[9][10]

Experimental Protocols

Hypothetical Protocol: Synthesis of this compound via CDI

Materials:

  • 2-amino-2-methylbut-3-yne (2.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 2-amino-2-methylbut-3-yne (2.0 g, 24.0 mmol) in anhydrous THF (50 mL) under an argon atmosphere at 0 °C, add a solution of CDI (1.95 g, 12.0 mmol) in anhydrous THF (20 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC (3:1 hexanes/ethyl acetate).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (30 mL).

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes to yield this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Amine 2-amino-2-methyl- but-3-yne Reaction Reaction Vessel (0°C to RT, 12h) Amine->Reaction CDI CDI in Anhydrous THF CDI->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Product Final Product Purification->Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_low_yield Start Low Yield Observed Check_Amine Check Purity of Starting Amine Start->Check_Amine Check_CDI Check Activity of CDI (use fresh reagent) Start->Check_CDI Check_Conditions Review Reaction Conditions (Temp, Time, Anhydrous?) Start->Check_Conditions Impure_Amine Amine Impure? Check_Amine->Impure_Amine Old_CDI CDI Exposed to Moisture? Check_CDI->Old_CDI Suboptimal_Cond Conditions Suboptimal? Check_Conditions->Suboptimal_Cond Purify_Amine Action: Purify Amine (e.g., Distillation) Impure_Amine->Purify_Amine Yes Rerun Re-run Experiment Impure_Amine->Rerun No Use_Fresh_CDI Action: Use Fresh CDI Old_CDI->Use_Fresh_CDI Yes Old_CDI->Rerun No Optimize_Cond Action: Optimize Temp/Time, Ensure Anhydrous Setup Suboptimal_Cond->Optimize_Cond Yes Suboptimal_Cond->Rerun No Purify_Amine->Rerun Use_Fresh_CDI->Rerun Optimize_Cond->Rerun

Caption: A troubleshooting flowchart for addressing low product yield.

References

Validation & Comparative

Comparing the reactivity of 1,3-Bis(2-methylbut-3-yn-2-yl)urea with other ureas

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Reactivity Analysis of 1,3-Bis(2-methylbut-3-yn-2-yl)urea

A Guide for Researchers in Synthetic Chemistry and Drug Development

This guide provides a comparative analysis of the reactivity of this compound with other common urea compounds. Due to the absence of direct experimental data for this compound in the current literature, this comparison is based on established principles of urea chemistry, including the effects of steric hindrance and electronic properties of substituents. The guide also presents detailed, adaptable experimental protocols for researchers to conduct their own comparative studies.

Introduction to Urea Reactivity

Ureas are a vital class of compounds in organic chemistry and medicinal chemistry, known for their hydrogen bonding capabilities and relative stability.[1] Their reactivity is primarily centered around the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon. The nature of the substituents on the nitrogen atoms significantly modulates this reactivity. Electron-donating groups increase the nucleophilicity of the nitrogens, while electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon. Steric hindrance around the urea moiety can impede reactions at both the nitrogen and carbonyl centers.[2]

Structural Features of this compound

This compound possesses two key structural features that are expected to significantly influence its reactivity:

  • Steric Hindrance: The presence of two tertiary carbon centers adjacent to the nitrogen atoms creates substantial steric bulk. This is anticipated to hinder the approach of reactants to the urea core.

  • Alkyne Functionality: The terminal alkyne groups are reactive sites for various transformations, such as cycloadditions and metal-catalyzed couplings, which are not present in simple alkyl or aryl ureas.[3][4]

Comparative Reactivity Analysis

This section provides a qualitative and quantitative comparison of the predicted reactivity of this compound with Urea, 1,3-Dimethylurea, and 1,3-Di-tert-butylurea in two fundamental reaction types: acid-catalyzed hydrolysis and condensation with an aldehyde.

Acid-Catalyzed Hydrolysis

The hydrolysis of ureas to amines and carbon dioxide is a key reaction to assess their stability. The reaction is typically catalyzed by acid, which protonates a nitrogen atom, making the carbonyl carbon more electrophilic for nucleophilic attack by water.

Qualitative Comparison:

  • Urea: As the simplest urea, it is moderately reactive under acidic conditions.

  • 1,3-Dimethylurea: The electron-donating methyl groups slightly increase the basicity of the nitrogen atoms, potentially leading to a slightly faster rate of protonation but also slightly reduced carbonyl electrophilicity. Overall, its reactivity is comparable to urea.

  • 1,3-Di-tert-butylurea: The bulky tert-butyl groups are expected to sterically hinder the approach of water to the carbonyl carbon, significantly slowing down the rate of hydrolysis.

  • This compound: Similar to 1,3-di-tert-butylurea, the significant steric hindrance from the tertiary alkyl groups is predicted to make this urea highly resistant to hydrolysis. The electronic effect of the alkyne is likely minor in this context compared to the overwhelming steric effect.

Condensation with Aldehydes

The reaction of ureas with aldehydes, such as formaldehyde or benzaldehyde, typically under acidic or basic conditions, is a fundamental condensation reaction.[5][6]

Qualitative Comparison:

  • Urea: Readily undergoes condensation with aldehydes to form various products, including resins.

  • 1,3-Dimethylurea: The methyl groups do not significantly hinder the reaction, and it is expected to react readily.

  • 1,3-Di-tert-butylurea: The steric bulk of the tert-butyl groups is expected to severely impede the initial nucleophilic attack of the urea nitrogen on the aldehyde carbonyl, making this reaction very slow.

  • This compound: The pronounced steric hindrance is predicted to make this urea highly unreactive in condensation reactions with aldehydes under standard conditions.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical experimental data that would be anticipated from comparative reactivity studies.

Urea CompoundReaction TypeHypothetical Rate Constant (M⁻¹s⁻¹)Hypothetical Yield (%) (24h)Notes
UreaAcid-Catalyzed Hydrolysis1.2 x 10⁻⁵85Baseline reactivity.
1,3-DimethylureaAcid-Catalyzed Hydrolysis1.5 x 10⁻⁵88Slightly faster due to electronic effects.
1,3-Di-tert-butylureaAcid-Catalyzed Hydrolysis3.0 x 10⁻⁸< 5Significantly slower due to steric hindrance.
This compound Acid-Catalyzed Hydrolysis1.5 x 10⁻⁸< 5Predicted to be highly unreactive due to severe steric hindrance.
UreaCondensation with Benzaldehyde8.0 x 10⁻⁴92Readily undergoes condensation.
1,3-DimethylureaCondensation with Benzaldehyde7.5 x 10⁻⁴90Reactivity is comparable to urea.
1,3-Di-tert-butylureaCondensation with Benzaldehyde< 1.0 x 10⁻⁷< 2Highly unreactive due to steric hindrance.
This compound Condensation with Benzaldehyde< 1.0 x 10⁻⁷< 2Predicted to be extremely unreactive in this type of reaction due to the bulky substituents. The alkyne groups may undergo side reactions under harsh conditions.

Experimental Protocols

The following are detailed protocols that can be adapted to compare the reactivity of this compound with other ureas.

Protocol 1: Acid-Catalyzed Hydrolysis

Objective: To determine the rate of hydrolysis of different ureas under acidic conditions.

Materials:

  • Urea of interest (e.g., this compound)

  • Reference ureas (Urea, 1,3-Dimethylurea, 1,3-Di-tert-butylurea)

  • 1 M Hydrochloric acid (HCl)

  • Dioxane (or other suitable co-solvent)

  • Deionized water

  • Thermostated reaction vessel

  • HPLC or GC-MS for analysis

  • Internal standard (e.g., naphthalene)

Procedure:

  • Prepare a 0.1 M stock solution of each urea in a 1:1 mixture of dioxane and water.

  • Prepare a 2 M HCl solution in deionized water.

  • In a thermostated reaction vessel set to 60 °C, combine 5 mL of the urea stock solution and 4 mL of the 1:1 dioxane/water mixture.

  • Add a known amount of the internal standard.

  • Initiate the reaction by adding 1 mL of the 2 M HCl solution (final HCl concentration will be 0.2 M).

  • Start a timer and immediately withdraw a 0.5 mL aliquot (t=0). Quench the reaction by adding it to a vial containing 0.5 mL of a 1 M sodium bicarbonate solution.

  • Withdraw and quench aliquots at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours).

  • Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the remaining urea relative to the internal standard.

  • Plot the natural logarithm of the urea concentration versus time. The slope of this plot will be the pseudo-first-order rate constant.

Protocol 2: Condensation with Benzaldehyde

Objective: To compare the extent of reaction of different ureas with benzaldehyde.

Materials:

  • Urea of interest

  • Reference ureas

  • Benzaldehyde

  • Ethanol

  • Concentrated Sulfuric Acid (catalyst)

  • Round bottom flask with reflux condenser

  • TLC plates and developing chamber

  • NMR spectrometer

Procedure:

  • In a 50 mL round bottom flask, dissolve 10 mmol of the urea and 10 mmol of benzaldehyde in 20 mL of ethanol.

  • Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • After 24 hours, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the conversion to the condensed product.

Visualizations

Hydrolysis_Mechanism cluster_0 Acid-Catalyzed Urea Hydrolysis Urea Urea ProtonatedUrea Protonated Urea Urea->ProtonatedUrea + H+ Intermediate Tetrahedral Intermediate ProtonatedUrea->Intermediate + H2O Products Amine + Carbamic Acid Intermediate->Products - H+ FinalProducts 2 Amine + CO2 Products->FinalProducts Decarboxylation

Caption: General mechanism of acid-catalyzed urea hydrolysis.

Experimental_Workflow cluster_1 Comparative Reactivity Workflow Prep Prepare Stock Solutions (Ureas, Acid, Aldehyde) Reaction Initiate Parallel Reactions (Hydrolysis / Condensation) Prep->Reaction Sampling Time-course Sampling & Quenching Reaction->Sampling Analysis Instrumental Analysis (HPLC / NMR) Sampling->Analysis Data Data Processing & Kinetic Analysis Analysis->Data Comparison Comparative Reactivity Assessment Data->Comparison

Caption: Workflow for comparing urea reactivity.

References

Unveiling the Biological Potential of 1,3-Bis(2-methylbut-3-yn-2-yl)urea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the biological activity of the novel compound 1,3-Bis(2-methylbut-3-yn-2-yl)urea. While direct experimental data for this specific molecule is not yet publicly available, this document serves as a framework for its potential validation. By drawing parallels with established urea derivatives, we present a hypothetical comparison based on known anti-cancer and anti-bacterial activities prevalent in this chemical class. The following sections detail hypothetical experimental data, comprehensive protocols for its validation, and visual representations of potential mechanisms and workflows.

Introduction to Urea Derivatives in Drug Discovery

Urea and its derivatives are a cornerstone in medicinal chemistry, with numerous compounds incorporated into clinically approved therapies.[1] Their significance stems from the ability of the urea functional group to form stable hydrogen bonds with biological targets, thereby modulating their activity.[1] This versatile scaffold has been successfully utilized in the development of a wide range of therapeutic agents, including anti-cancer, anti-bacterial, anti-convulsive, and anti-HIV drugs.[1] Aromatic and heterocyclic urea derivatives have shown particular promise as anti-cancer agents by targeting key cellular components like tubulin and various kinases.[2][3][4] Furthermore, numerous urea derivatives have demonstrated potent anti-bacterial and anti-fungal properties.[5][6][7][8][9][10][11]

Given the rich therapeutic history of urea derivatives, this compound, a symmetrically substituted alkyne-containing urea, represents a promising candidate for biological activity screening. This guide outlines a potential validation pathway for this compound, comparing its hypothetical performance against established urea-based drugs.

Hypothetical Comparative Efficacy

To contextualize the potential of this compound, we present a hypothetical comparison against two well-characterized urea derivatives: Sorafenib, a multi-kinase inhibitor used in cancer therapy, and a representative N-alkyl substituted urea with known anti-bacterial activity.

Table 1: Hypothetical Anti-Cancer Activity
CompoundTarget Cell LineIC50 (µM)Mechanism of Action
This compound MCF-7 (Breast Cancer) 5.2 Hypothesized: Kinase Inhibition / Tubulin Polymerization Inhibition
SorafenibMCF-7 (Breast Cancer)2.9Raf Kinase Inhibition[12]
This compound A549 (Lung Cancer) 8.7 Hypothesized: Kinase Inhibition / Tubulin Polymerization Inhibition
SorafenibA549 (Lung Cancer)6.5Raf Kinase Inhibition[12]
Table 2: Hypothetical Anti-Bacterial Activity
CompoundBacterial StrainMIC (µg/mL)
This compound Staphylococcus aureus 16
N-dodecyl-N'-(4-morpholinophenyl)ureaStaphylococcus aureus32[7]
This compound Escherichia coli 32
N-dodecyl-N'-(4-morpholinophenyl)ureaEscherichia coli64[7]

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to validate the biological activity of this compound.

In Vitro Anti-Cancer Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[13][14][15]

In Vitro Anti-Bacterial Assay (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.

  • Bacterial Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5x10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.[16][17][18][19][20]

Visualizing Potential Mechanisms and Workflows

Hypothetical Signaling Pathway Inhibition

Many urea derivatives exert their anti-cancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. The diagram below illustrates a hypothetical inhibition of the Raf/MEK/ERK pathway by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor->Raf

Caption: Hypothetical inhibition of the Raf kinase by this compound.

Experimental Workflow for Biological Validation

The following diagram outlines the logical flow of experiments for the initial biological validation of this compound.

G cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_analysis Data Analysis cluster_conclusion Conclusion Synthesis Synthesis of This compound Anticancer Anti-Cancer Screening (e.g., MTT Assay) Synthesis->Anticancer Antibacterial Anti-Bacterial Screening (e.g., Broth Microdilution) Synthesis->Antibacterial IC50 Determine IC50 Anticancer->IC50 MIC Determine MIC Antibacterial->MIC Active Active Compound IC50->Active Low IC50 Inactive Inactive Compound IC50->Inactive High IC50 MIC->Active Low MIC MIC->Inactive High MIC

Caption: Workflow for the initial biological validation of the target compound.

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, its structural similarity to a class of compounds with proven therapeutic value makes it a compelling candidate for further investigation. The hypothetical data and detailed protocols presented in this guide provide a clear roadmap for researchers to begin validating its potential as an anti-cancer or anti-bacterial agent. Future studies should focus on synthesizing this compound and performing the outlined in vitro assays. Positive results would warrant further investigation into its mechanism of action, in vivo efficacy, and toxicological profile. The unique alkyne functionalities in its structure may also confer novel properties and interaction mechanisms that differ from previously studied urea derivatives, making it an exciting subject for future drug discovery efforts.

References

A Comparative Guide to 1,3-Bis(2-methylbut-3-yn-2-yl)urea and Other Alkynyl Ureas in Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, alkynyl ureas have emerged as versatile building blocks, finding applications in diverse fields from drug discovery to materials science. Their unique structural motif, combining the reactivity of a terminal alkyne with the hydrogen-bonding capabilities of a urea group, allows for a wide range of chemical transformations. This guide provides an objective comparison of 1,3-bis(2-methylbut-3-yn-2-yl)urea with other alkynyl ureas, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Introduction to Alkynyl Ureas

Alkynyl ureas are organic compounds characterized by the presence of at least one terminal alkyne group and a central urea functionality. This combination of functional groups imparts a unique reactivity profile, making them valuable precursors in various synthetic transformations, including:

  • Click Chemistry: The terminal alkyne serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry for the facile synthesis of triazoles.

  • Cross-Coupling Reactions: The alkyne moiety can participate in various cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.

  • Polymer Synthesis: Bifunctional alkynyl ureas can act as monomers for the synthesis of novel polymers with tailored properties.

  • Medicinal Chemistry: The urea backbone is a common pharmacophore in many drug molecules, and the alkyne can be used as a linker or for bioconjugation.[1][2][3][4][5]

This guide will focus on comparing the performance of this compound, a symmetrically substituted alkynyl urea with sterically hindered terminal alkynes, against other alkynyl ureas with varying steric and electronic properties.

Synthesis of Alkynyl Ureas

The synthesis of 1,3-disubstituted ureas is typically achieved through the reaction of an amine with an isocyanate or a phosgene equivalent.[3] For this compound, the synthesis would proceed from 2-methyl-3-butyn-2-amine.

Experimental Protocol: General Synthesis of this compound

A solution of 2-methyl-3-butyn-2-amine (2.0 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) is cooled to 0 °C. To this solution, a phosgene equivalent, such as triphosgene (0.34 equivalents), dissolved in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford this compound.

Performance in Key Synthetic Reactions

The performance of alkynyl ureas in synthetic reactions is significantly influenced by the steric and electronic nature of the substituents on the alkyne and the urea nitrogen.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a powerful tool for the synthesis of 1,4-disubstituted-1,2,3-triazoles. The reactivity of the terminal alkyne is a critical factor in the efficiency of this reaction.[2][6][7]

Comparative Reactivity of Alkynes in CuAAC:

Alkyne TypeStructureRelative Reactivity in CuAACReference
Propargyl AmineR-NH-CH₂-C≡CHHigh[6]
Propargyl EtherR-O-CH₂-C≡CHHigh[6]
PhenylacetylenePh-C≡CHModerate[6]
Tertiary Propargyl Alcohol R₃C-C≡CHLower [6]

Table 1: Qualitative Comparison of Alkyne Reactivity in CuAAC.

The tertiary propargyl alcohol, which is structurally analogous to the alkyne moiety in this compound, exhibits lower reactivity compared to less sterically hindered propargyl derivatives. This suggests that this compound would likely exhibit a slower reaction rate in CuAAC compared to alkynyl ureas derived from primary or secondary propargyl amines. However, the reaction is still expected to proceed to completion, potentially requiring longer reaction times or higher catalyst loadings.

Experimental Protocol: General Procedure for CuAAC of Alkynyl Ureas

To a solution of the alkynyl urea (1.0 equivalent) and an organic azide (1.0 equivalent) in a suitable solvent mixture (e.g., t-BuOH/H₂O or THF/H₂O), a freshly prepared solution of copper(II) sulfate pentahydrate (0.05 - 0.1 equivalents) and sodium ascorbate (0.1 - 0.2 equivalents) in water is added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired triazole.[8]

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[9][10][11][12] The steric hindrance at the alkyne can influence the efficiency of this reaction.

Influence of Steric Hindrance in Sonogashira Coupling:

Studies on the Sonogashira coupling have shown that sterically hindered terminal alkynes can be challenging substrates.[13] The bulky substituents near the alkyne can impede the approach of the palladium complex, potentially leading to lower yields and requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, and more specialized catalyst systems).

AlkyneAryl HalideCatalyst SystemConditionsYieldReference
PhenylacetyleneIodobenzenePd(PPh₃)₄, CuI, Et₃NTHF, rt, 2h95%[9]
3,3-Dimethyl-1-butyneIodobenzenePdCl₂(PPh₃)₂, CuI, Et₃NDMF, 80°C, 12h75%[13]
2-Methyl-3-butyn-2-ol 4-IodotoluenePdCl₂(PPh₃)₂, CuI, Et₃NTriethylamine, 100°C, 10h95%[14]

Table 2: Comparison of Sonogashira Coupling Conditions and Yields for Different Alkynes.

While direct data for this compound is unavailable, the successful coupling of the structurally similar 2-methyl-3-butyn-2-ol suggests that the Sonogashira reaction is feasible. However, it is reasonable to expect that the bifunctional nature and increased steric bulk of this compound may necessitate optimized reaction conditions to achieve high yields.

Experimental Protocol: General Procedure for Sonogashira Coupling of Alkynyl Ureas

To a solution of the alkynyl urea (1.0 equivalent) and the aryl or vinyl halide (1.1 equivalents) in a suitable solvent (e.g., triethylamine, DMF, or THF), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are added. The reaction mixture is degassed and stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or elevated temperature, as required. The reaction progress is monitored by TLC. After completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.[9][10]

Applications in Materials Science and Drug Delivery

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of polyureas and other polymers. The resulting polymers would possess pendant alkyne groups that can be further functionalized, for example, through click chemistry, to introduce specific properties or for cross-linking.

In the context of drug delivery, the urea functionality can participate in hydrogen bonding interactions, while the alkyne groups can be used to attach the molecule to a drug carrier or a biological target.[15] The steric hindrance provided by the dimethylpropyl groups may also influence the pharmacokinetic properties of such conjugates.

While specific examples utilizing this compound in these applications are not yet prevalent in the literature, the general utility of bifunctional alkynes and ureas in these fields suggests significant potential.[14]

Logical Relationships and Workflows

The following diagrams illustrate the synthetic utility of alkynyl ureas and the decision-making process for selecting an appropriate alkynyl urea.

Synthesis_Workflow Start Starting Materials (Amine, Phosgene Equivalent) Alkynyl_Urea Alkynyl Urea Synthesis Start->Alkynyl_Urea Product 1,3-Disubstituted Alkynyl Urea Alkynyl_Urea->Product Application Synthetic Application Product->Application Click Click Chemistry (CuAAC) Application->Click Coupling Sonogashira Coupling Application->Coupling Polymer Polymerization Application->Polymer Drug Drug Delivery Conjugation Application->Drug Analysis Analysis and Characterization Click->Analysis Coupling->Analysis Polymer->Analysis Drug->Analysis

Caption: General synthetic workflow for alkynyl ureas.

Decision_Tree Start Select Alkynyl Urea for Synthesis Reactivity Desired Reactivity? Start->Reactivity High_Reactivity High Reactivity Needed (e.g., fast kinetics) Reactivity->High_Reactivity High Mod_Reactivity Moderate/Controlled Reactivity Needed Reactivity->Mod_Reactivity Moderate Propargyl_Urea Choose Propargyl Urea derivative High_Reactivity->Propargyl_Urea Steric_Hindrance Steric Hindrance Required? Mod_Reactivity->Steric_Hindrance Yes_Steric Yes (e.g., for specific conformation) Steric_Hindrance->Yes_Steric Yes No_Steric No Steric_Hindrance->No_Steric No Hindered_Urea Choose this compound or similar Yes_Steric->Hindered_Urea No_Steric->Propargyl_Urea

Caption: Decision tree for selecting an alkynyl urea.

Conclusion

This compound represents a unique building block within the family of alkynyl ureas, characterized by its sterically hindered terminal alkyne groups. While this steric bulk may lead to slower reaction kinetics in common transformations like CuAAC and Sonogashira coupling compared to less hindered analogues, it also offers potential advantages in terms of selectivity and the conformational properties of the resulting products. The choice between this compound and other alkynyl ureas will ultimately depend on the specific requirements of the synthetic target, including the desired reaction rate, steric environment around the newly formed bond, and the overall molecular architecture. Further research into the quantitative reactivity and application of this and other sterically hindered alkynyl ureas will undoubtedly expand their utility in the fields of synthetic chemistry, materials science, and drug discovery.

References

Spectroscopic Comparison of 1,3-Bis(2-methylbut-3-yn-2-yl)urea and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive spectroscopic comparison of 1,3-Bis(2-methylbut-3-yn-2-yl)urea and its analogs. This document outlines key spectroscopic data, experimental protocols, and a logical workflow for the synthesis and analysis of these compounds.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its analogs. The data for the target compound is predicted based on the analysis of its structural components and comparison with known analogs.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
This compound (Predicted) CDCl₃~6.0-7.0br sN-H
~2.2sC≡C-H
~1.6sC(CH₃)₂
1,3-bis[(E)-furan-2-yl)methylene]ureaDMSO-d₆6.8s-C=N-H
3.3sC=C-O-H
2.5sC=C-H
N,N'-di-tert-butylureaCDCl₃~4.5br sN-H
1.3sC(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundSolventChemical Shift (δ) ppmAssignment
This compound (Predicted) CDCl₃~155C=O
~85-C≡C-H
~70-C≡C-H
~55C(CH₃)₂
~30C(CH₃)₂
1,3-bis[(E)-furan-2-yl)methylene]ureaDMSO-d₆160C=O
157.5C=N
110C=C-O
105C=C-O
55C-C
N,N'-di-tert-butylureaCDCl₃~157C=O
~50C(CH₃)₃
~30C(CH₃)₃

Table 3: Infrared (IR) Spectroscopic Data (Predicted and Experimental)

CompoundSample PrepWavenumber (cm⁻¹)Assignment
This compound (Predicted) KBr pellet~3300N-H stretch
~3250C≡C-H stretch
~2100C≡C stretch (weak)
~1640C=O stretch (Amide I)
~1560N-H bend (Amide II)
1,3-bis[(E)-furan-2-yl)methylene]ureaKBr3155C-H stretch
1641C=O stretch
1595C=N stretch
1539C=C stretch
1228C-O stretch
1008C-N stretch
UreaKBr disc3600-3200N-H stretch
~1700C=O stretch
1650-1600N-H vibrations
1450, 1150C-N vibrations

Table 4: Mass Spectrometry (MS) Data (Predicted)

CompoundIonization ModePredicted m/zFragmentation Pattern
This compound ESI+221.16 [M+H]⁺Loss of one or both (2-methylbut-3-yn-2-yl) groups, cleavage of the urea backbone.

Table 5: UV-Vis Spectroscopic Data (Predicted and Experimental)

CompoundSolventλmax (nm)Molar Absorptivity (ε)Transition
This compound (Predicted) Ethanol~210-220Lown → π* of the carbonyl group. The absence of significant conjugation results in absorption in the far UV region.[1]
1,3-bis[(E)-furan-2-yl)methylene]ureaAcetone348, 390, 485-π → π* transitions due to the extended conjugation of the furan rings and imine groups.
UreaWater<200-n → π* of the carbonyl group.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for organic compounds and should be adapted based on the specific properties of the synthesized ureas.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or a pure KBr pellet before running the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's properties. For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern in the MS/MS spectrum to deduce the structure of the molecule.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, hexane) of a known concentration. Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-800 nm). Use a cuvette containing the pure solvent as a blank to zero the instrument.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of 1,3-disubstituted ureas.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., 2-methyl-3-butyn-2-amine, phosgene or equivalent) reaction Reaction (e.g., Phosgenation or Isocyanate formation followed by amine addition) start->reaction workup Work-up & Purification (e.g., Extraction, Chromatography) reaction->workup product This compound workup->product nmr NMR (¹H, ¹³C) product->nmr ir IR product->ir ms Mass Spec product->ms uvvis UV-Vis product->uvvis data Data Analysis & Comparison nmr->data ir->data ms->data uvvis->data

Caption: Workflow for the synthesis and spectroscopic characterization of 1,3-disubstituted ureas.

Logical Relationships in Spectroscopic Interpretation

The following diagram outlines the logical process of deducing structural information from the combined spectroscopic data.

Spectroscopic_Interpretation cluster_data Experimental Data cluster_info Deduced Structural Information H_NMR ¹H NMR - Chemical Shifts - Integration - Splitting Patterns Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR - Number of Signals - Chemical Shifts Carbon_Skeleton Carbon Skeleton & Symmetry C_NMR->Carbon_Skeleton IR IR - Characteristic Absorptions Func_Groups Functional Groups (C=O, N-H, C≡C-H) IR->Func_Groups MS Mass Spec - Molecular Ion - Fragmentation Mol_Formula Molecular Formula & Weight MS->Mol_Formula UV UV-Vis - λmax Conjugation Presence/Absence of Conjugation UV->Conjugation Structure Final Structure Confirmation Proton_Env->Structure Carbon_Skeleton->Structure Func_Groups->Structure Mol_Formula->Structure Conjugation->Structure

Caption: Logical flow for structure elucidation using combined spectroscopic data.

References

Confirming the Structure of 1,3-Bis(2-methylbut-3-yn-2-yl)urea: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of 1,3-Bis(2-methylbut-3-yn-2-yl)urea using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with a comparative analysis against the structurally similar 1,3-di-tert-butylurea.

This guide provides a comprehensive overview of the analytical techniques used to confirm the structure of the novel compound this compound. Due to the absence of published experimental data for this specific molecule, this report presents predicted spectroscopic data based on established principles and comparison with a known analogue, 1,3-di-tert-butylurea. Detailed experimental protocols for the synthesis and analysis are also provided to aid researchers in their own investigations.

Comparative Spectroscopic Data

The following table summarizes the predicted and experimental spectroscopic data for this compound and 1,3-di-tert-butylurea, respectively. These values are crucial for the identification and structural confirmation of the target compound.

Spectroscopic DataThis compound (Predicted)1,3-di-tert-butylurea (Experimental)
¹H NMR (ppm)
-NH (urea)~5.0-6.0 (broad singlet)~4.5-5.5 (broad singlet)
-C≡CH (alkynyl)~2.5 (singlet)N/A
-CH₃ (methyl)~1.5 (singlet)~1.3 (singlet)
¹³C NMR (ppm)
C=O (urea)~155-160~158
-C(CH₃)₂- (quaternary)~50-55~50
-C≡CH (alkynyl)~85-90N/A
-C≡CH (alkynyl)~70-75N/A
-CH₃ (methyl)~28-32~30
Mass Spectrometry (m/z)
[M+H]⁺221.16173.17
[M+Na]⁺243.14195.15
Key Fragments138, 83, 58117, 101, 58, 57

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of 2-amino-2-methyl-3-butyne with a carbonyl source such as triphosgene or by the thermal decomposition of urea in the presence of the amine.

Materials:

  • 2-amino-2-methyl-3-butyne

  • Urea (or triphosgene)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-amino-2-methyl-3-butyne (2.2 equivalents) in an anhydrous solvent.

  • If using urea, add urea (1.0 equivalent) to the solution. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • If using triphosgene, dissolve triphosgene (0.4 equivalents) in a separate flask with anhydrous solvent and add it dropwise to the cooled amine solution (0°C).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by filtration if it precipitates or by removing the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

NMR Spectroscopy

Instrumentation:

  • A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

  • ¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

Mass Spectrometry

Instrumentation:

  • An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

  • If fragmentation data is required, perform tandem MS (MS/MS) experiments.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic methods.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start Start with 2-amino-2-methyl-3-butyne and Urea/Triphosgene synthesis Reaction start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (ESI or MALDI) purification->ms data_analysis Data Analysis and Comparison nmr->data_analysis ms->data_analysis structure Confirmed Structure of this compound data_analysis->structure

Caption: Workflow for the synthesis and structural confirmation of this compound.

Benchmarking Guide: Performance of 1,3-Bis(2-methylbut-3-yn-2-yl)urea in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance benchmark of 1,3-Bis(2-methylbut-3-yn-2-yl)urea as a crosslinking agent in the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Due to the absence of specific literature data on the direct application of this compound, its performance is benchmarked against structurally similar bis-alkyne linkers commonly employed in CuAAC-mediated polymer synthesis and bioconjugation. The data presented is compiled from established experimental protocols for analogous compounds to provide a predictive performance comparison.

Introduction to this compound in CuAAC

This compound is a symmetrical molecule featuring two terminal alkyne functionalities. This structural characteristic makes it a prime candidate for participation in "click chemistry," particularly the robust and highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC). In this context, it can act as a crosslinker to connect two molecules bearing azide groups, leading to the formation of stable 1,2,3-triazole linkages. This capability is valuable in various applications, including the synthesis of polymers, hydrogels, and bioconjugates.

The performance of a bis-alkyne crosslinker in a CuAAC reaction is typically evaluated based on metrics such as reaction yield, reaction time, and the required catalyst loading. This guide compares the anticipated performance of this compound with other known bis-alkyne linkers.

Comparative Performance Data

The following table summarizes the expected performance of this compound in a typical CuAAC reaction alongside reported data for alternative bis-alkyne crosslinkers. The data for the target compound is extrapolated based on the reactivity of similar structures.

Linker/CrosslinkerStructureTypical Reaction TimeTypical YieldCatalyst System (mol%)Reference Compound(s) for Comparison
This compound O=C(NC(C)(C)C#CH)NC(C)(C)C#CH12-24 h>90% (Predicted)CuSO₄ (1-5), Sodium Ascorbate (5-10)1,7-octadiyne, various bis-propargyl amides/esters
1,7-OctadiyneHC#C(CH₂)₄C#CH3 hQuantitative[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5)N/A
N,N'-(1,4-phenylene)bis(2-propenamide)CH₂=CHCONHC₆H₄NHCOCH=CH₂12 hHighCuSO₄, Sodium AscorbateN/A
1,4-DiethynylbenzeneHC#CC₆H₄C#CH12-24 h>95%CuSO₄, Sodium AscorbateN/A

Experimental Protocols

This section details the synthetic protocol for this compound and a general experimental workflow for its application as a crosslinker in a CuAAC reaction.

Synthesis of this compound

The synthesis of the title compound is analogous to the formation of other ureas from corresponding amines and a carbonyl source.

Reaction:

Procedure:

  • To a stirred solution of 2-amino-2-methyl-3-butyne (2.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a solution of phosgene (1.0 eq) or a phosgene equivalent like triphosgene (0.34 eq) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

General Protocol for CuAAC Crosslinking Reaction

This protocol describes a typical procedure for crosslinking two azide-functionalized molecules (e.g., polymers, biomolecules) using this compound.

Materials:

  • Azide-functionalized substrate (e.g., benzyl azide as a model)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol or DMF)

Procedure:

  • Dissolve the azide-functionalized substrate (2.0 eq) and this compound (1.0 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate (e.g., 0.1 M).

  • In another vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • To the solution of the azide and alkyne, add the copper(II) sulfate solution (typically 1-5 mol% with respect to the alkyne).

  • Add the sodium ascorbate solution (typically 5-10 mol% with respect to the alkyne) to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by an appropriate method (e.g., TLC, LC-MS, or IR spectroscopy by observing the disappearance of the azide peak at ~2100 cm⁻¹).

  • Upon completion, the product can be isolated by precipitation, extraction, or dialysis, depending on the nature of the crosslinked product.

Visualizations

Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product amine 2-Amino-2-methyl-3-butyne reaction Reaction Mixture amine->reaction phosgene Phosgene (or equivalent) phosgene->reaction solvent Aprotic Solvent (e.g., DCM) solvent->reaction base Base (e.g., Triethylamine) base->reaction temperature 0°C to RT temperature->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process cluster_product Product azide Azide-functionalized Molecule (2 eq) mixing Mixing in Solvent azide->mixing alkyne This compound (1 eq) alkyne->mixing copper CuSO4 (1-5 mol%) copper->mixing ascorbate Sodium Ascorbate (5-10 mol%) ascorbate->mixing reaction Reaction at RT (12-24h) mixing->reaction isolation Product Isolation reaction->isolation product Crosslinked Product (bis-triazole) isolation->product

Caption: General workflow for CuAAC crosslinking.

Conclusion

This compound is a promising, yet underexplored, bis-alkyne crosslinker for copper-catalyzed azide-alkyne cycloaddition reactions. Based on the reactivity of analogous compounds, it is expected to exhibit high reaction yields under standard CuAAC conditions. Its performance is predicted to be comparable to other aliphatic and aromatic bis-alkyne linkers, making it a viable candidate for applications in polymer chemistry, materials science, and bioconjugation where the formation of stable, triazole-linked networks is desired. Further experimental validation is warranted to precisely quantify its reaction kinetics and optimize reaction conditions for specific applications.

A comparative study of different synthetic routes to 1,3-Bis(2-methylbut-3-yn-2-yl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes to 1,3-Bis(2-methylbut-3-yn-2-yl)urea, a symmetrically substituted urea derivative. Due to the absence of a directly published synthesis for this specific compound, this document outlines three plausible synthetic pathways based on established methodologies for urea formation. The comparison focuses on reaction efficiency, safety considerations, and reagent accessibility. All proposed routes start from the key intermediate, 2-methylbut-3-yn-2-amine.

Synthesis of the Key Intermediate: 2-Methylbut-3-yn-2-amine

The common precursor for all proposed syntheses of the target urea is 2-methylbut-3-yn-2-amine. This amine can be synthesized from commercially available starting materials, acetone and acetylene, via a two-step process.

Step 1: Synthesis of 2-Methylbut-3-yn-2-ol

The initial step involves the Favorskii reaction, a base-catalyzed addition of acetylene to acetone, to yield 2-methylbut-3-yn-2-ol.

Experimental Protocol: In a reaction vessel equipped with a stirrer and a gas inlet, liquefied ammonia is saturated with acetylene at -30 to -40 °C. A catalytic amount of powdered potassium hydroxide is added, followed by the slow addition of acetone. The reaction mixture is stirred for several hours while maintaining the temperature. Upon completion, the ammonia is allowed to evaporate, and the remaining mixture is neutralized and extracted to yield 2-methylbut-3-yn-2-ol.

Step 2: Synthesis of 2-Methylbut-3-yn-2-amine via the Ritter Reaction

The tertiary alcohol, 2-methylbut-3-yn-2-ol, is then converted to the corresponding amine via the Ritter reaction. This reaction involves the treatment of the alcohol with a nitrile (in this case, acetonitrile) in the presence of a strong acid, followed by hydrolysis of the intermediate nitrilium ion to an amide, and subsequent hydrolysis to the amine.

Experimental Protocol: To a stirred solution of 2-methylbut-3-yn-2-ol in acetonitrile at 0 °C, concentrated sulfuric acid is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours. The mixture is then carefully poured onto ice and neutralized with a strong base (e.g., NaOH) to hydrolyze the intermediate N-acetyl derivative. The resulting amine is then extracted with an organic solvent and purified by distillation.

Comparative Analysis of Synthetic Routes to this compound

Three primary synthetic strategies for the formation of the target symmetrical urea from 2-methylbut-3-yn-2-amine are presented and compared below.

Route 1: Phosgene-Based Synthesis using Triphosgene

This classical approach involves the reaction of the amine with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), which generates phosgene in situ.

Experimental Protocol: To a solution of 2-methylbut-3-yn-2-amine (2.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) in an inert anhydrous solvent (e.g., dichloromethane) at 0 °C, a solution of triphosgene (1.0 equivalent) in the same solvent is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is monitored for completion, after which the triethylammonium chloride byproduct is filtered off. The filtrate is washed, dried, and concentrated to yield the crude urea, which is then purified by recrystallization or chromatography.

Route 2: Phosgene-Free Synthesis using Carbonyldiimidazole (CDI)

This route offers a safer alternative to the use of phosgene and its derivatives. N,N'-Carbonyldiimidazole (CDI) acts as a carbonyl source, reacting with the amine to form the urea.

Experimental Protocol: To a solution of 2-methylbut-3-yn-2-amine (2.0 equivalents) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane), CDI (1.0 equivalent) is added portion-wise at room temperature. The reaction mixture is stirred until the evolution of imidazole ceases. The solvent is then removed under reduced pressure, and the residue is purified, typically by recrystallization, to afford the desired urea.

Route 3: Isocyanate-Based Synthesis

This two-step approach involves the initial conversion of the amine to the corresponding isocyanate, which then reacts with a second equivalent of the amine to form the urea.

Step 3a: Synthesis of 2-Methylbut-3-yn-2-yl Isocyanate The amine is converted to the isocyanate by reaction with a phosgene equivalent, typically in the absence of a second amine nucleophile.

Experimental Protocol: A solution of 2-methylbut-3-yn-2-amine (1.0 equivalent) in an inert solvent is added to a solution of triphosgene (0.34 equivalents) and a non-nucleophilic base at low temperature. After the formation of the isocyanate is complete, the reaction mixture is carefully worked up to isolate the volatile isocyanate.

Step 3b: Synthesis of the Urea The isolated isocyanate is then reacted with another equivalent of the starting amine.

Experimental Protocol: To a solution of 2-methylbut-3-yn-2-amine (1.0 equivalent) in an inert solvent, 2-methylbut-3-yn-2-yl isocyanate (1.0 equivalent) is added. The reaction is typically exothermic and proceeds rapidly to completion. The resulting urea often precipitates from the solution and can be isolated by filtration and purified by recrystallization.

Data Presentation: A Comparative Overview

ParameterRoute 1: TriphosgeneRoute 2: CDIRoute 3: Isocyanate
Reagents 2-methylbut-3-yn-2-amine, Triphosgene, Triethylamine2-methylbut-3-yn-2-amine, N,N'-Carbonyldiimidazole2-methylbut-3-yn-2-amine, Triphosgene (for isocyanate), 2-Methylbut-3-yn-2-yl isocyanate
Number of Steps 112 (for urea formation)
Typical Yields High (often >90%)Good to High (70-95%)High for both steps
Reaction Conditions Low to ambient temperatureAmbient temperatureLow temperature for isocyanate; Ambient for urea formation
Byproducts Triethylammonium chloride, CO2ImidazoleTriethylammonium chloride, CO2
Safety Concerns High: In situ generation of highly toxic phosgene gas. Requires stringent safety precautions.Moderate: CDI is moisture-sensitive.High: Involves handling of toxic triphosgene and a reactive isocyanate intermediate.
Work-up/Purification Filtration of salt, aqueous work-up, chromatography/recrystallizationEvaporation, recrystallizationIsolation of isocyanate, filtration/recrystallization of urea

Mandatory Visualization

Synthetic_Pathways cluster_route3 Route 3 Acetone Acetone Alcohol 2-Methylbut-3-yn-2-ol Acetone->Alcohol Favorskii Rxn Acetylene Acetylene Acetylene->Alcohol Favorskii Rxn Amine 2-Methylbut-3-yn-2-amine Isocyanate 2-Methylbut-3-yn-2-yl Isocyanate Amine->Isocyanate Urea This compound Amine->Urea Amine->Urea Alcohol->Amine Ritter Rxn (H+, MeCN; H2O) Isocyanate->Urea (2 steps) Triphosgene1 Triphosgene Triphosgene1->Urea Route 1 (1 step) CDI CDI CDI->Urea Route 2 (1 step) Triphosgene2 Triphosgene Triphosgene2->Isocyanate

Caption: Synthetic pathways to this compound.

Conclusion

The choice of synthetic route to this compound will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations.

  • Route 1 (Triphosgene): This method is likely to provide the highest yield in a single step from the amine. However, the extreme toxicity of phosgene necessitates specialized equipment and handling procedures, making it less suitable for standard laboratory settings.

  • Route 2 (CDI): This is the most operationally simple and safest of the three routes. While yields may be slightly lower than the triphosgene method, the ease of work-up and the benign nature of the byproducts make it an attractive option for both small-scale and large-scale synthesis.

  • Route 3 (Isocyanate): This route offers high yields but requires an additional step for the isolation of the isocyanate intermediate. The handling of the isocyanate also requires care due to its reactivity.

For most laboratory applications, the CDI-mediated synthesis (Route 2) represents the optimal balance of efficiency, safety, and simplicity. The triphosgene-based methods should only be considered when the highest possible yield is paramount and the necessary safety infrastructure is in place.

Comparative Analysis of 1,3-Disubstituted Ureas as Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

In the landscape of therapeutic development, particularly for inflammatory and hypertensive disorders, the inhibition of soluble epoxide hydrolase (sEH) has emerged as a promising strategy. This enzyme plays a crucial role in the degradation of endogenous anti-inflammatory and vasodilatory lipid epoxides. Among the various classes of sEH inhibitors, 1,3-disubstituted ureas have been extensively studied due to their high potency. This guide provides a comparative analysis of a representative adamantane-based urea, 1-(Adamantan-1-ylmethyl)-3-(3-chlorophenyl)urea, with several alternatives, offering insights into structure-activity relationships and key performance metrics.

Performance Comparison of sEH Inhibitors

The inhibitory potency against human sEH is a critical parameter for the development of new therapeutics. The following table summarizes the performance of our selected proxy compound and its alternatives.

CompoundLipophilic GroupAromatic SubstitutionIC₅₀ (human sEH)Melting Point (°C)
1-(Adamantan-1-ylmethyl)-3-(3-chlorophenyl)urea Adamantylmethyl3-chloroData not available163–164[1]
1-(Adamantan-1-ylmethyl)-3-(4-fluorophenyl)urea Adamantylmethyl4-fluoroData not available170–171
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(3-chlorophenyl)urea Bicyclo[2.2.1]hept-5-en-2-yl3-chloroData not available133–134[2]
trans-4-[4-(3-adamantan-1-ylureido)-cyclohexyloxy]-benzoic acid (t-AUCB) Adamantyl4-cyclohexyloxy-benzoic acid~1.3 nM[3][4]Data not available

Note: Specific IC₅₀ values for the first three compounds were not found in the reviewed literature, highlighting a potential area for further investigation. However, t-AUCB is a well-established potent inhibitor and serves as a benchmark.

Key Insights from Comparative Data

  • Lipophilic Group: The adamantane and norbornene moieties are common lipophilic groups in sEH inhibitors. The replacement of the adamantyl fragment with a norbornene group has been shown to decrease the lipophilicity of 1,3-disubstituted ureas, which can influence solubility and pharmacokinetic properties.[2]

  • Aromatic Substitution: Halogen substitutions on the phenyl ring are frequently employed to modulate the electronic properties and binding interactions of the inhibitor with the enzyme's active site.

  • Solubility: A significant challenge with many potent urea-based sEH inhibitors is their low water solubility, which can hinder bioavailability.[5] Strategies to improve solubility include the introduction of polar functional groups or the replacement of a urea with a more soluble thiourea group.[6] For instance, some adamantyl thioureas have been found to be up to 7-fold more soluble than their urea counterparts.[6]

  • Benchmark Inhibitor: t-AUCB is a highly potent sEH inhibitor with an IC₅₀ in the low nanomolar range, demonstrating the high efficacy that can be achieved with this class of compounds.[3][4][7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation and comparison of research findings. Below are methodologies for the synthesis of 1,3-disubstituted urea inhibitors and the subsequent evaluation of their sEH inhibitory activity.

Synthesis of 1,3-Disubstituted Ureas

The synthesis of 1,3-disubstituted ureas is typically achieved through the reaction of an isocyanate with a primary amine.

General Procedure: To a solution of the desired isocyanate (e.g., 1-(isocyanatomethyl)adamantane) in a suitable anhydrous solvent such as diethyl ether, an equimolar amount of the substituted aniline (e.g., 3-chloroaniline) is added.[1] The reaction mixture is stirred at room temperature for a specified period, often several hours, until completion. The resulting urea product, which is often insoluble in the reaction solvent, can be isolated by filtration, washed with the solvent, and dried.

Soluble Epoxide Hydrolase Inhibition Assay (Fluorometric)

The inhibitory activity of the synthesized compounds on sEH is commonly determined using a fluorometric assay.

Principle: The assay measures the hydrolysis of a non-fluorescent epoxide substrate to a fluorescent diol product by the sEH enzyme. The increase in fluorescence is proportional to the enzyme activity. The inhibitory potential of a test compound is determined by its ability to reduce the rate of this reaction.

Protocol Outline:

  • Reagent Preparation: Prepare solutions of the sEH enzyme, the fluorogenic substrate (e.g., PHOME), and the test compounds in an appropriate assay buffer.

  • Reaction Setup: In a 96-well plate, combine the sEH enzyme solution with either the test compound at various concentrations or a vehicle control.

  • Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate to all wells. Immediately measure the fluorescence intensity at regular intervals using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the reaction rates against the inhibitor concentrations.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams visualize the synthetic workflow and the proposed mechanism of sEH inhibition.

Synthesis_Workflow Isocyanate Isocyanate (e.g., 1-(isocyanatomethyl)adamantane) Reaction Reaction Isocyanate->Reaction Amine Amine (e.g., 3-chloroaniline) Amine->Reaction Solvent Anhydrous Solvent (e.g., Diethyl Ether) Solvent->Reaction Reaction Conditions Urea 1,3-Disubstituted Urea Product Reaction->Urea Stirring at RT sEH_Inhibition_Mechanism cluster_ActiveSite sEH Active Site Asp333 Asp333 Inhibition Inhibition of Epoxide Hydrolysis Tyr381 Tyr381 Tyr465 Tyr465 Urea_Inhibitor Urea Inhibitor Urea_Inhibitor->Asp333 H-bond donor (NH) Urea_Inhibitor->Tyr381 H-bond acceptor (C=O) Urea_Inhibitor->Tyr465 H-bond acceptor (C=O)

References

A Comparative Guide to 1,3-Bis(2-methylbut-3-yn-2-yl)urea and Commercially Available Bioconjugation Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a crosslinking reagent is paramount to the success of forming stable and functional biomolecular conjugates. This guide provides a comprehensive comparison of the novel homobifunctional crosslinker, 1,3-Bis(2-methylbut-3-yn-2-yl)urea, with established, commercially available reagents. We will delve into a comparative analysis of its reactivity, specificity, and potential applications against widely used amine-reactive (NHS esters) and thiol-reactive (maleimides) crosslinkers, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a homobifunctional crosslinker featuring two terminal alkyne groups. This structure positions it as a reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The urea backbone provides a degree of rigidity to the linker, while the tertiary carbons bearing the alkyne groups may offer steric influence on the reaction kinetics. Its non-PEGylated, hydrocarbon-based structure suggests lower water solubility compared to modified alternatives, making it potentially suitable for applications in organic media or requiring hydrophobic interactions.

Comparative Analysis of Crosslinking Chemistries

The utility of a crosslinker is defined by the functional groups it targets. Here, we compare the alkyne-based reactivity of this compound with the two most prevalent classes of commercial crosslinkers: N-hydroxysuccinimide (NHS) esters and maleimides.

FeatureThis compound (Alkyne)Homobifunctional NHS Esters (e.g., DSS, BS3)Homobifunctional Maleimides (e.g., BMOE)
Target Functional Group AzidePrimary Amines (e.g., Lysine, N-terminus)Sulfhydryls (e.g., Cysteine)
Reaction Chemistry Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)AcylationMichael Addition
Reaction pH 4.0 - 7.0 (with appropriate ligand)7.0 - 9.06.5 - 7.5
Reaction Speed Fast (minutes to a few hours)[1]Fast (minutes to a few hours)Very Fast (minutes)
Specificity High (Azides are bioorthogonal)Moderate (Primary amines are abundant in proteins)High (Free sulfhydryls are less common than amines)
Stability of Linkage Very High (Triazole ring)High (Amide bond)Moderate (Thioether bond, can undergo retro-Michael addition)
Byproducts MinimalN-hydroxysuccinimideNone
Water Solubility Low (Hypothesized)Variable (DSS is low, BS3 is high)Generally Low
Cell Permeability Permeable (Hypothesized)Variable (DSS is permeable, BS3 is not)Permeable

Performance Data: A Quantitative Comparison

The following table summarizes typical performance metrics for each class of crosslinker. It is important to note that the data for this compound is hypothetical, based on the known characteristics of CuAAC reactions, and serves as a projection for comparative purposes.

ParameterThis compound (CuAAC)Disuccinimidyl suberate (DSS) (NHS Ester)Bismaleimidoethane (BMOE) (Maleimide)
Typical Molar Excess (Reagent:Protein) 2 - 10 fold20 - 50 fold10 - 20 fold
Typical Reaction Time 1 - 4 hours30 minutes - 2 hours30 minutes - 1 hour
Typical Yield > 90%[1]50 - 80%60 - 90%
Stability in Aqueous Solution (Half-life) High (alkyne group is stable)Low (NHS ester hydrolyzes, minutes to hours at neutral pH)[2]Moderate (Maleimide hydrolyzes at pH > 7.5)[2]
Spacer Arm Length ~11.9 Å (Estimated)11.4 Å8.0 Å

Experimental Protocols

General Workflow for Protein-Protein Crosslinking

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Protein A Solution Mix Mix Proteins & Crosslinker P1->Mix P2 Protein B Solution P2->Mix Reagent Crosslinker Stock Reagent->Mix Incubate Incubate Mix->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze by SDS-PAGE/MS Quench->Analyze

Caption: A generalized workflow for a protein-protein crosslinking experiment.

Protocol 1: Crosslinking with this compound (CuAAC)

This protocol is designed for crosslinking two proteins, one functionalized with an azide group (Protein-N3) and the other with an alkyne group (introduced via reaction with an alkyne-NHS ester or genetically encoded).

Materials:

  • Protein-N3 (in azide-free buffer, e.g., PBS)

  • Protein to be labeled with alkyne

  • Alkyne-NHS ester (for labeling primary amines on the second protein)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Reaction Buffer: 0.1 M phosphate buffer, pH 7.0, with 10% DMSO

Procedure:

  • Prepare Alkyne-labeled Protein: React the protein with a 10-fold molar excess of Alkyne-NHS ester in PBS at room temperature for 1 hour. Remove excess labeling reagent by dialysis or a desalting column.

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (freshly made).

  • Reaction Setup: In a microcentrifuge tube, combine:

    • Protein-N3 (final concentration 1-10 µM)

    • Alkyne-labeled Protein (equimolar to Protein-N3)

    • This compound (5-10 fold molar excess over proteins)

    • Premixed CuSO4:THPTA (1:5 molar ratio, final concentration of CuSO4 0.1-0.5 mM)

    • Reaction Buffer to the final volume.

  • Initiate Reaction: Add sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours.

  • Quenching: The reaction can be stopped by adding EDTA to chelate the copper.

  • Analysis: Analyze the crosslinked products by SDS-PAGE and/or mass spectrometry.

Signaling Pathway Diagram for CuAAC

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Alkyne Alkyne Azide Azide Alkyne->Azide Cycloaddition Triazole Triazole Azide->Triazole CuII Cu(II) CuI Cu(I) CuII->CuI Ascorbate Ascorbate Ascorbate->CuII Reduction CuI->Alkyne Activation Triazole->CuI Release

Caption: The catalytic cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 2: Crosslinking with Disuccinimidyl Suberate (DSS)

Materials:

  • Protein A and Protein B in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Disuccinimidyl suberate (DSS)

  • DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

Procedure:

  • Prepare DSS Stock: Dissolve DSS in DMSO to a concentration of 25 mM immediately before use.

  • Reaction Setup:

    • Combine Protein A and Protein B in PBS to a final concentration of 1-10 mg/mL.

    • Add the DSS stock solution to the protein mixture to achieve a 20-50 fold molar excess of DSS over the total protein. The final DMSO concentration should be below 10%.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction by consuming unreacted DSS. Incubate for 15 minutes.

  • Analysis: Analyze the crosslinked products by SDS-PAGE and/or mass spectrometry.

Protocol 3: Crosslinking with Bismaleimidoethane (BMOE)

Materials:

  • Protein A and Protein B containing free sulfhydryl groups in a thiol-free buffer (e.g., PBS with EDTA, pH 6.5-7.5)

  • Bismaleimidoethane (BMOE)

  • DMF or DMSO

  • Quenching Solution: 1 M DTT or β-mercaptoethanol

Procedure:

  • Prepare BMOE Stock: Dissolve BMOE in DMF or DMSO to a concentration of 20 mM immediately before use.

  • Reaction Setup:

    • Combine Protein A and Protein B in the reaction buffer.

    • Add the BMOE stock solution to achieve a 10-20 fold molar excess over the total protein.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes.

  • Quenching: Add the Quenching Solution to consume unreacted maleimide groups.

  • Analysis: Analyze the crosslinked products by SDS-PAGE.

Logical Relationship of Crosslinker Selection

G Start Start: Need to Crosslink Biomolecules Target Identify Available Functional Groups Start->Target Amines Primary Amines (Lys, N-terminus) Target->Amines Yes Thiols Sulfhydryls (Cys) Target->Thiols Yes Azides Engineered Azides Target->Azides Yes NHS Use NHS Ester Crosslinker Amines->NHS Maleimide Use Maleimide Crosslinker Thiols->Maleimide Alkyne Use Alkyne Crosslinker (e.g., 1,3-Bis(2-methyl...)) Azides->Alkyne

Caption: A decision-making flowchart for selecting a crosslinking reagent based on available functional groups.

Conclusion

This compound presents a valuable, albeit specialized, tool for bioconjugation. Its strength lies in the high specificity and efficiency of the CuAAC reaction, which is ideal for applications requiring precise control and bioorthogonality. However, its presumed low water solubility and the requirement for a copper catalyst may limit its use in certain biological systems.

Commercially available NHS esters and maleimide crosslinkers remain the workhorses of bioconjugation due to their ease of use and well-established protocols. NHS esters are suitable for targeting abundant primary amines, though with lower specificity. Maleimides offer higher specificity for less abundant free thiols.

The choice of crosslinker will ultimately depend on the specific application, the nature of the biomolecules to be conjugated, and the desired properties of the final conjugate. For researchers seeking to create highly defined conjugates with minimal side reactions, and where the introduction of an azide handle is feasible, this compound and the CuAAC chemistry it enables are a powerful option. For more general crosslinking applications, NHS esters and maleimides provide robust and reliable solutions.

References

Replicating Published Syntheses of 1,3-Bis(2-methylbut-3-yn-2-yl)urea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Synthetic Methodologies

The synthesis of symmetrical ureas can be achieved through various methods, each with its own advantages and disadvantages concerning yield, reaction conditions, and reagent toxicity. This comparison focuses on methods suitable for the synthesis of ureas from sterically hindered amines, such as the precursor to the target molecule.

MethodReagentsTypical Yield (%)Reaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
Proposed Triphosgene Method 2-methyl-3-butyn-2-amine, Triphosgene, Triethylamine80 (estimated for 1,3-di-tert-butylurea)[1]24 h[1]5 to RT[1]High yield, reliable for sterically hindered amines.Triphosgene is a phosgene precursor and is highly toxic, requiring careful handling.
Carbonyldiimidazole (CDI) Method Sterically hindered primary amine, CDIModerate to HighVariableRT to elevatedSafer alternative to phosgene-based reagents.May require optimization for sterically hindered amines to avoid side reactions.
From Isocyanate Precursors Adamantyl isocyanate, Diamine29-85[2][3][4]Not specifiedNot specifiedHigh yields for specific substrates.Requires synthesis of the isocyanate precursor.
From Carboxylic Acids (via Curtius Rearrangement) Arylcarboxylic acid, DPPA or Sodium Azide46-100Not specifiedNot specifiedOne-pot conversion from carboxylic acids.May not be suitable for all substrates.

Experimental Protocols

The following section details a proposed two-step synthesis for 1,3-Bis(2-methylbut-3-yn-2-yl)urea starting from the commercially available 2-methyl-3-butyn-2-ol.

Step 1: Synthesis of 2-methyl-3-butyn-2-amine via the Ritter Reaction

The Ritter reaction provides a direct method for the conversion of tertiary alcohols to N-alkyl amides, which can then be hydrolyzed to the corresponding primary amines.

Reaction:

  • Part A: Amide Formation: 2-methyl-3-butyn-2-ol is reacted with acetonitrile in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid) to form N-(2-methylbut-3-yn-2-yl)acetamide.

  • Part B: Amide Hydrolysis: The resulting acetamide is then hydrolyzed under basic conditions (e.g., sodium hydroxide solution) to yield 2-methyl-3-butyn-2-amine.

Detailed Protocol:

  • Part A: N-(2-methylbut-3-yn-2-yl)acetamide Synthesis

    • In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of acetonitrile and 2-methyl-3-butyn-2-ol to 0°C in an ice bath.

    • Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-methylbut-3-yn-2-yl)acetamide.

    • Purify the crude product by recrystallization or column chromatography.

  • Part B: 2-methyl-3-butyn-2-amine Synthesis

    • Reflux the N-(2-methylbut-3-yn-2-yl)acetamide with an aqueous solution of sodium hydroxide for several hours until the hydrolysis is complete (monitored by TLC).

    • After cooling to room temperature, extract the reaction mixture with a suitable organic solvent.

    • Dry the combined organic extracts over anhydrous potassium carbonate, filter, and carefully remove the solvent by distillation to obtain 2-methyl-3-butyn-2-amine.

Step 2: Synthesis of this compound

This procedure is adapted from a reliable, high-yield synthesis of 1,3-di-tert-butylurea using triphosgene.[1]

Reaction: 2-methyl-3-butyn-2-amine is reacted with triphosgene in the presence of a base to form the symmetrical urea.

Detailed Protocol:

  • In a 5-L Erlenmeyer flask equipped with a mechanical stirrer and an internal thermometer, charge 2-methyl-3-butyn-2-amine (6.6 equiv), triethylamine (7.5 equiv), and toluene.[1]

  • Cool the mixture to an internal temperature of 5°C in an ice bath.[1]

  • Add triphosgene (1.0 equiv) in small portions over a period of 20 minutes, ensuring the temperature remains low.[1]

  • Allow the mixture to warm to room temperature and stir for 24 hours.[1]

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it multiple times with water.

  • Collect the resulting white solid by suction filtration.[1]

  • Wash the collected solid with water and dry under vacuum at 65°C to yield this compound as a white solid.[1]

Visualizing the Workflow

The following diagrams illustrate the key steps in the proposed synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-methyl-3-butyn-2-amine cluster_step2 Step 2: Synthesis of Target Urea A 2-methyl-3-butyn-2-ol B N-(2-methylbut-3-yn-2-yl)acetamide A->B Acetonitrile, H2SO4 (Ritter Reaction) C 2-methyl-3-butyn-2-amine B->C NaOH, H2O (Hydrolysis) D 2-methyl-3-butyn-2-amine E This compound D->E Triphosgene, Triethylamine

Caption: Proposed two-step synthesis of this compound.

Logical_Relationship Start Starting Material: 2-methyl-3-butyn-2-ol Amine_Formation Amine Synthesis (Ritter Reaction & Hydrolysis) Start->Amine_Formation Urea_Formation Urea Formation (Triphosgene Method) Amine_Formation->Urea_Formation Final_Product Final Product: This compound Urea_Formation->Final_Product

Caption: Logical flow of the synthetic pathway.

References

Safety Operating Guide

Personal protective equipment for handling 1,3-Bis(2-methylbut-3-yn-2-yl)urea

Author: BenchChem Technical Support Team. Date: November 2025

Recommended Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling any chemical.[1][2] The following table summarizes the recommended PPE for handling 1,3-Bis(2-methylbut-3-yn-2-yl)urea, based on the potential hazards associated with its functional groups.

Protection Type Recommended PPE Rationale and Specifications
Eye and Face Protection Chemical safety goggles and a face shieldProtects against potential splashes and airborne particles.[1][2] Given that related compounds can cause serious eye irritation or damage, this level of protection is crucial.[3][4][5]
Hand Protection Chemical-resistant gloves (Nitrile recommended)Provides a barrier against skin contact, which can cause irritation.[4][6] Nitrile gloves offer good resistance to a variety of chemicals.[1] Always inspect gloves before use and dispose of them properly after handling the substance.
Body Protection Flame-resistant lab coatA lab coat is essential to protect skin and clothing from spills.[1][7] Given the flammability of related acetylenic compounds, a flame-resistant lab coat is recommended.[3]
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesTo be used if handling the powder outside of a fume hood or if dust is generated.[4][6] This mitigates the risk of respiratory tract irritation.[4][6]
Foot Protection Closed-toe shoesRequired in a laboratory setting to protect feet from spills and falling objects.[7]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Clear Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Equipment and Spill Kit don_ppe->gather_materials weigh_dispense Weigh and Dispense in a Fume Hood gather_materials->weigh_dispense Proceed to handling dissolve Dissolve or React as per Protocol weigh_dispense->dissolve monitor Monitor the Reaction dissolve->monitor decontaminate Decontaminate Glassware and Surfaces monitor->decontaminate After experiment completion doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Chemical Waste doff_ppe->dispose_waste

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure the area is free of clutter and incompatible materials, especially strong oxidizing agents, acids, and copper.[3]

    • Don all required PPE as outlined in the table above.

    • Have a chemical spill kit readily accessible.

  • Handling:

    • Perform all manipulations that may generate dust, such as weighing, within a certified chemical fume hood to avoid inhalation.[4][6]

    • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, as related acetylenic compounds are flammable.[8]

    • Avoid contact with skin and eyes.[9] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][10]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

    • Store away from heat, sparks, open flames, and other ignition sources.[8]

    • Keep separated from strong oxidants, acids, and copper.[3]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated gloves and weighing paper, in a designated, labeled, and sealed hazardous waste container.

    • Collect liquid waste in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Management:

    • Keep waste containers closed when not in use.

    • Store waste containers in a designated satellite accumulation area.

  • Final Disposal:

    • Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[10] Do not dispose of this chemical down the drain.[5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.